2-(1-Naphthyl)ethanesulfonyl Chloride
Description
Properties
IUPAC Name |
2-naphthalen-1-ylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZQBUVCHCLINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619761 | |
| Record name | 2-(Naphthalen-1-yl)ethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104296-63-1 | |
| Record name | 2-(Naphthalen-1-yl)ethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Naphthyl)ethanesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(1-Naphthyl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-(1-Naphthyl)ethanesulfonyl Chloride. The information is compiled from various chemical suppliers and safety data sheets to serve as a foundational resource for its application in research and development.
Core Chemical Properties
This compound is a solid organic compound, appearing as a white to light yellow or light orange powder or crystal.[1][2] It is classified as a sulfonyl chloride, a class of compounds known for their reactivity and utility as intermediates in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁ClO₂S | [2][3] |
| Molecular Weight | 254.73 g/mol | [2][3] |
| CAS Number | 104296-63-1 | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2] |
| Melting Point | 50 °C | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Slightly soluble in Toluene | [1] |
| Purity | >97.0% (T)(HPLC) | [2][4] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the ethyl chain adjacent to the sulfonyl chloride group would appear as a deshielded multiplet.[5]
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).[5]
Reactivity and Stability
As a sulfonyl chloride, this compound is a reactive compound. The sulfonyl chloride functional group is a good leaving group, making the sulfur atom susceptible to nucleophilic attack. It is expected to react with a variety of nucleophiles, such as alcohols, amines, and water.
It is moisture-sensitive and should be stored in a dry environment.[4] It is incompatible with strong oxidizing agents and strong bases.
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the searched literature. However, general methods for the preparation of sulfonyl chlorides often involve the oxidative chlorination of thiols or the reaction of sulfonic acids or their salts with chlorinating agents like thionyl chloride or phosphorus pentachloride.
Safety and Handling
This compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[6] It is harmful if swallowed and may cause respiratory irritation.
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and bases.[4]
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. While derivatives of naphthalenesulfonamides have been investigated for various biological activities, including as enzyme inhibitors and anticancer agents, the direct biological role of this specific compound has not been reported.[7][8][9][10]
Logical Relationship Diagram
The following diagram illustrates the general reactivity of a sulfonyl chloride, which is applicable to this compound.
Caption: General reaction pathways of this compound with common nucleophiles.
References
- 1. 104296-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 104296-63-1 [chemicalbook.com]
- 4. This compound | 104296-63-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. acdlabs.com [acdlabs.com]
- 6. This compound | 104296-63-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(1-Naphthyl)ethanesulfonyl Chloride
CAS Number: 104296-63-1
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-(1-Naphthyl)ethanesulfonyl Chloride, a sulfonyl chloride derivative with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and outlines a plausible synthetic route.
Chemical and Physical Properties
This compound is a solid at room temperature, with its appearance ranging from white to light yellow or light orange.[1] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 104296-63-1 | [1] |
| Molecular Formula | C₁₂H₁₁ClO₂S | [1] |
| Molecular Weight | 254.73 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Purity | >97.0% (T)(HPLC) | [1] |
| Melting Point | 50 °C |
Synthesis
A plausible synthetic pathway for this compound would involve the oxidation of 2-(1-naphthyl)ethanethiol. Several reagent systems can be employed for this transformation, including N-chlorosuccinimide (NCS) in the presence of an acid, or a combination of hydrogen peroxide and thionyl chloride.[2][3][4]
Below is a generalized experimental protocol based on these common methods.
Experimental Protocol: Synthesis via Oxidative Chlorination of 2-(1-Naphthyl)ethanethiol
Materials:
-
2-(1-Naphthyl)ethanethiol
-
N-Chlorosuccinimide (NCS)
-
Dilute Hydrochloric Acid
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-Naphthyl)ethanethiol in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition of a catalytic amount of dilute hydrochloric acid may facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent if necessary, and remove any solid byproducts by filtration.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Note: This is a generalized protocol and optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the best results.
Synthesis Workflow
Caption: General synthesis workflow.
Reactivity and Potential Applications
This compound, as a sulfonyl chloride, is a reactive electrophile. The sulfonyl chloride moiety is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it a useful building block in organic synthesis for the introduction of the 2-(1-naphthyl)ethanesulfonyl group into other molecules.
Synthesis of Sulfonamides
One of the primary applications of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines.[5][6] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities.
Sulfonamide Formation
Caption: Sulfonamide synthesis.
Potential as a Derivatizing Agent
The naphthyl group in this compound possesses inherent fluorescence. This property suggests its potential use as a fluorescent labeling or derivatizing agent for the analysis of various compounds, particularly those containing primary and secondary amine functionalities, by techniques such as high-performance liquid chromatography (HPLC).[1] Derivatization can enhance the detectability of analytes that lack a suitable chromophore.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
Handling:
-
Do not breathe dust or mists.
-
Avoid contact with skin, eyes, and clothing.
-
Handle in a closed system where possible.
-
Keep away from moisture, as it can decompose in contact with water.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
In case of exposure:
-
Skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a reactive chemical intermediate with potential applications in the synthesis of sulfonamides and as a derivatizing agent in analytical chemistry. While specific details of its use in drug development and signaling pathway research are not widely documented in the available literature, its chemical properties suggest it could be a valuable tool for medicinal chemists and researchers in these fields. Proper safety and handling procedures are essential when working with this compound. Further research into the applications of this compound may reveal its utility in the development of novel therapeutics and as a probe for biological systems.
References
- 1. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
An In-depth Technical Guide to the Synthesis of 2-(1-Naphthyl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 2-(1-Naphthyl)ethanesulfonyl Chloride, a sulfonyl halide of interest in organic synthesis and potentially in the development of novel therapeutic agents. The synthesis is presented as a two-step process, commencing with the formation of a sodium sulfonate salt from a commercially available brominated naphthalene derivative, followed by chlorination to yield the target compound.
The experimental protocols provided herein are adapted from established and reliable procedures for analogous chemical transformations, offering a strong foundational methodology for laboratory synthesis. All quantitative data, where available, has been summarized in tables for clarity and ease of comparison. Additionally, logical workflows and a relevant biological pathway are visualized using Graphviz diagrams to further aid in comprehension and application.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently approached through a two-step reaction sequence. The first step involves the nucleophilic substitution of bromide in 1-(2-bromoethyl)naphthalene with a sulfite salt, a variation of the Strecker sulfite synthesis. The resulting sodium 2-(1-naphthyl)ethanesulfonate is then converted to the corresponding sulfonyl chloride using a standard chlorinating agent.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Sodium 2-(1-Naphthyl)ethanesulfonate
This procedure is adapted from the well-established synthesis of sodium 2-bromoethanesulfonate found in Organic Syntheses. It utilizes the reaction of an alkyl halide with sodium sulfite in a mixed solvent system.
Reaction: C₁₀H₇CH₂CH₂Br + Na₂SO₃ → C₁₀H₇CH₂CH₂SO₃Na + NaBr
Materials and Equipment:
-
1-(2-Bromoethyl)naphthalene
-
Anhydrous Sodium Sulfite (Na₂SO₃)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel.
-
Heating mantle
-
Standard laboratory glassware for extraction and filtration.
Procedure:
-
In a 1-liter, three-necked round-bottom flask, combine 1-(2-bromoethyl)naphthalene (0.1 mol, 23.5 g) with 250 mL of 95% ethanol and 90 mL of water.
-
Equip the flask with a mechanical stirrer and reflux condenser. Begin stirring and heat the mixture to a gentle reflux.
-
In a separate beaker, prepare a solution of anhydrous sodium sulfite (0.12 mol, 15.1 g) in 90 mL of warm deionized water.
-
Transfer the sodium sulfite solution to an addition funnel and add it dropwise to the refluxing reaction mixture over a period of approximately 2 hours.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 4 hours.
-
Allow the reaction mixture to cool to room temperature. The product, sodium 2-(1-naphthyl)ethanesulfonate, may begin to precipitate.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with two portions of cold ethanol (50 mL each).
-
Dry the white solid product in a vacuum oven at 80-100°C to a constant weight.
Table 1: Reactant and Product Data for Step 1
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 1-(2-Bromoethyl)naphthalene | C₁₂H₁₁Br | 235.12 | 23.5 | 0.10 |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 15.1 | 0.12 |
| Sodium 2-(1-Naphthyl)ethanesulfonate | C₁₂H₁₁NaO₃S | 258.27 | - | - |
Note: The yield for this specific reaction is not documented and would need to be determined experimentally.
Step 2: Synthesis of this compound
This protocol is adapted from general methods for converting sodium alkylsulfonates to their corresponding sulfonyl chlorides using thionyl chloride.
Reaction: C₁₀H₇CH₂CH₂SO₃Na + SOCl₂ → C₁₀H₇CH₂CH₂SO₂Cl + SO₂ + NaCl
Materials and Equipment:
-
Sodium 2-(1-Naphthyl)ethanesulfonate (from Step 1)
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask equipped with a magnetic stirrer, addition funnel, and a gas outlet connected to a scrubber (to neutralize SO₂ and HCl).
-
Ice bath
-
Standard laboratory glassware for workup and purification.
Procedure:
-
In a 250 mL, dry, three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, suspend the dried sodium 2-(1-naphthyl)ethanesulfonate (0.08 mol, 20.7 g) in 100 mL of anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
-
Cool the suspension to 0°C in an ice-water bath.
-
Charge a pressure-equalizing addition funnel with thionyl chloride (0.16 mol, 11.7 mL, 19.0 g).
-
Add the thionyl chloride dropwise to the cooled, stirring suspension over 30-45 minutes. Vigorous gas evolution (SO₂) will be observed. Ensure the gas is directed to a caustic scrubber (e.g., NaOH solution).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
The reaction can be monitored by taking a small aliquot, quenching it carefully with water, and analyzing the aqueous layer for the absence of the starting sulfonate.
-
Once the reaction is complete, filter the mixture under an inert atmosphere to remove the sodium chloride byproduct. Wash the solid with a small amount of anhydrous DCM.
-
Combine the filtrate and washings and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by short-path distillation under high vacuum, though recrystallization is often sufficient. The product is a white to light yellow solid.[1][2]
Table 2: Reactant and Product Data for Step 2
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Sodium 2-(1-Naphthyl)ethanesulfonate | C₁₂H₁₁NaO₃S | 258.27 | 20.7 | 0.08 |
| Thionyl Chloride | SOCl₂ | 118.97 | 19.0 | 0.16 |
| This compound | C₁₂H₁₁ClO₂S | 254.73 | - | - |
Note: The yield and purity would need to be determined experimentally. Commercial sources report purity of >97.0% (HPLC).[1]
Physicochemical and Spectroscopic Data
Quantitative and spectroscopic data for the final product are essential for characterization and quality control.
Table 3: Properties of this compound
| Property | Value | Source |
| CAS Number | 104296-63-1 | [1] |
| Molecular Formula | C₁₂H₁₁ClO₂S | [1] |
| Molecular Weight | 254.73 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | >97.0% (T) (HPLC) | [1] |
| Melting Point | 50 °C |
Visualization of Workflows and Potential Biological Context
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the experimental process, from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of the target compound.
Potential Application Context: Cyclooxygenase (COX) Inhibition Pathway
While the specific biological targets of this compound are not documented, related naphthalene sulfonamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. These enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins. Inhibiting COX-1 and/or COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). The diagram below illustrates this general pathway.
Caption: Simplified cyclooxygenase (COX) signaling pathway.
This guide provides a comprehensive starting point for the synthesis and study of this compound. Researchers should apply standard laboratory safety practices and may need to optimize the adapted procedures to achieve desired yields and purity.
References
2-(1-Naphthyl)ethanesulfonyl Chloride molecular weight and formula
This document provides the fundamental chemical properties of 2-(1-Naphthyl)ethanesulfonyl Chloride, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development. The primary identifiers, its molecular formula and molecular weight, are presented below.
Chemical Identity and Properties
The structural and physical characteristics of this compound are summarized in the following table. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | 2-(1-Naphthyl)ethylsulfonyl Chloride, 2-(Naphthalen-1-yl)ethanesulfonyl chloride |
| Molecular Formula | C12H11ClO2S[1][2][3][4] |
| Molecular Weight | 254.73 g/mol [1][2][3][5] |
| CAS Number | 104296-63-1[1][5][6] |
| Physical Form | Solid. It is described as a white to light yellow or light orange powder or crystal.[1][5] |
Methodologies and Visualizations
The determination of a compound's molecular formula is derived from its constituent elements and their arrangement, confirmed through techniques such as elemental analysis and mass spectrometry. The molecular weight is calculated based on the atomic weights of the constituent atoms in the molecular formula.
Given that this document pertains to the intrinsic chemical properties of this compound, detailed experimental protocols for its synthesis or application are beyond the current scope. Similarly, as there are no signaling pathways or experimental workflows to depict, a Graphviz diagram is not applicable.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 104296-63-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C12H11ClO2S) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 104296-63-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 104296-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
2-(1-Naphthyl)ethanesulfonyl Chloride safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, properties, and handling of 2-(1-Naphthyl)ethanesulfonyl Chloride. It is intended for use by professionals in research, scientific, and drug development fields.
Chemical Identity and Properties
This compound is a sulfonyl halide compound. It serves as a chemical intermediate, primarily in the synthesis of sulfonamides and other derivatives for research and development.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 104296-63-1 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₁ClO₂S | [1][2][5] |
| Molecular Weight | 254.73 g/mol | [1][2] |
| Appearance | White to light yellow to light orange powder to crystal | [1][2][3] |
| Melting Point | 46.0 to 50.0 °C | [3] |
| Purity | >97.0% (HPLC) | [1][2][3] |
| Solubility | Slightly soluble in Toluene. Decomposes in water. |
Safety and Hazard Information
This compound is classified as corrosive and can cause severe skin burns and eye damage. It is also corrosive to metals. Proper personal protective equipment (PPE) and handling procedures are critical.
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement | Source |
| H290: May be corrosive to metals. | P234: Keep only in original container. | [3] |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dusts or mists. P280: Wear protective gloves, protective clothing, face protection. | [3][6] |
| --- | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3] |
| --- | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] |
| --- | P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [3] |
| --- | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| --- | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area.[7]
-
Keep container tightly closed and store under an inert gas.
-
The compound is moisture and heat sensitive.
-
Store refrigerated (0-10°C).[3]
-
Incompatible with strong oxidizing agents and strong bases.[7]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, it is primarily used as a reagent for the synthesis of sulfonamides. The following is a general, representative protocol for the reaction of a sulfonyl chloride with a primary or secondary amine.
General Protocol for Sulfonamide Synthesis
This protocol outlines the synthesis of a sulfonamide from this compound and a generic amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Addition funnel
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine in anhydrous DCM.
-
Addition of Base: Add a slight excess (1.1-1.5 equivalents) of the tertiary amine base to the solution and stir.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.
Visualizations
Logical Workflow for Handling and Use
Caption: Workflow for the safe handling and use of this compound.
Reaction Pathway for Sulfonamide Synthesis
Caption: Reaction scheme for the synthesis of a sulfonamide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 104296-63-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C12H11ClO2S) [pubchemlite.lcsb.uni.lu]
- 6. cbijournal.com [cbijournal.com]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-(1-Naphthyl)ethanesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-(1-Naphthyl)ethanesulfonyl Chloride, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain data on its solubility, this document provides the known physicochemical properties, a general experimental protocol for determining solubility, and comparative data for a structurally related compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 104296-63-1 | [1] |
| Molecular Formula | C₁₂H₁₁ClO₂S | [1] |
| Molecular Weight | 254.73 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Melting Point | 50 °C | |
| Purity | >97.0% (T)(HPLC) | [1] |
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. The available information is qualitative. For comparative purposes, quantitative solubility data for the structurally similar compound, 1-Naphthalenesulfonyl chloride, is provided.
| Compound | Solvent | Solubility |
| This compound | Toluene | Slightly soluble |
| 1-Naphthalenesulfonyl chloride | Chloroform | 25 mg/mL |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the solubility of a solid compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Toluene, Chloroform, Dichloromethane, Ethyl Acetate, etc.)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed collection vials
-
Fume hood
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Collection and Filtration:
-
Allow the vial to rest in the constant temperature bath for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken not to sublime the solid.
-
Once the solvent has fully evaporated, place the vial in a desiccator to remove any residual moisture.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved solid.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtered solution (mL)
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
An In-depth Technical Guide to the Reactivity of 2-(1-Naphthyl)ethanesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-(1-Naphthyl)ethanesulfonyl chloride with primary amines. The core focus is on the formation of N-substituted 2-(1-naphthyl)ethanesulfonamides, a reaction of significant interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. While specific kinetic and quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-established reactivity of analogous aryl and alkyl sulfonyl chlorides to provide a robust framework for understanding and utilizing this important reagent.
Core Principles and Reactivity
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable sulfonamide product with the elimination of a chloride ion.
The overall reaction can be summarized as follows:
Naphthyl-CH₂CH₂-SO₂Cl + R-NH₂ → Naphthyl-CH₂CH₂-SO₂-NH-R + HCl
Due to the production of hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base is typically required to neutralize the acid and prevent the protonation of the primary amine, which would render it non-nucleophilic and halt the reaction.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is crucial for its effective use.
| Property | Value | Reference |
| CAS Number | 104296-63-1 | [1] |
| Molecular Formula | C₁₂H₁₁ClO₂S | [1] |
| Molecular Weight | 254.73 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 46-50 °C | |
| Solubility | Soluble in most organic solvents like dichloromethane, tetrahydrofuran, and acetone. Reacts with water. | |
| Storage | Store in a cool, dry place, typically refrigerated (2-8°C), under an inert atmosphere. Moisture sensitive. |
General Reaction Mechanism
The reaction proceeds through a well-established nucleophilic substitution pathway.
Caption: General mechanism for the reaction of this compound with a primary amine.
Experimental Protocols
While specific protocols for this compound are not widely published, the following general procedure, adapted from established methods for other sulfonyl chlorides, serves as an excellent starting point.
General Procedure for the Synthesis of N-Alkyl/Aryl-2-(1-naphthyl)ethanesulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A typical experimental workflow for sulfonamide synthesis.
Factors Influencing Reactivity
The rate and yield of the sulfonylation reaction are influenced by several factors:
-
Nucleophilicity of the Amine: Electron-donating groups on the amine increase its nucleophilicity, leading to a faster reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. Steric hindrance around the amino group can also significantly reduce the reaction rate.
-
Solvent: Polar aprotic solvents like DCM, THF, and acetonitrile are generally preferred as they can solvate the intermediate species without reacting with the sulfonyl chloride.
-
Base: The choice of base is critical. It must be sufficiently basic to neutralize the generated HCl but not so nucleophilic that it competes with the primary amine in attacking the sulfonyl chloride. Pyridine and triethylamine are common choices.
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.
Quantitative Data (Illustrative)
| Primary Amine | Amine Type | Expected Yield (%) | Notes |
| Benzylamine | Primary, Alkyl (Benzylic) | 85-95 | High reactivity due to good nucleophilicity and moderate steric hindrance. |
| Aniline | Primary, Aryl | 70-85 | Lower reactivity than alkylamines due to the delocalization of the nitrogen lone pair into the aromatic ring. |
| p-Methoxyaniline | Primary, Aryl (Electron-rich) | 75-90 | The electron-donating methoxy group increases the nucleophilicity of the amine compared to aniline. |
| p-Nitroaniline | Primary, Aryl (Electron-poor) | 20-40 | The strong electron-withdrawing nitro group significantly reduces the nucleophilicity of the amine, leading to poor yields under standard conditions. |
| tert-Butylamine | Primary, Alkyl (Sterically hindered) | 30-50 | Significant steric hindrance around the amino group impedes the nucleophilic attack on the sulfonyl chloride. |
Applications in Drug Discovery
The sulfonamide linkage is a key pharmacophore in a multitude of marketed drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The 2-(1-naphthyl)ethyl moiety introduces a lipophilic and sterically bulky group that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. By reacting this compound with various primary amines, medicinal chemists can generate diverse libraries of compounds for screening and lead optimization.
Conclusion
This compound is a valuable reagent for the synthesis of N-substituted sulfonamides. Its reactivity with primary amines follows a predictable nucleophilic substitution mechanism. While specific kinetic data for this compound is sparse, a thorough understanding of the general principles of sulfonylation reactions, coupled with the illustrative protocols and data presented in this guide, provides a strong foundation for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the field of drug discovery and development. Careful consideration of the amine's electronic and steric properties, along with optimization of reaction conditions, will be key to achieving high yields of the desired sulfonamide products.
References
Unraveling the Core Mechanism of 2-(1-Naphthyl)ethanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-Naphthyl)ethanesulfonyl chloride is a reactive organic compound featuring a naphthalene group linked to an ethanesulfonyl chloride moiety. While specific biological targets of this compound are not extensively documented in publicly available literature, its mechanism of action can be inferred from the well-established reactivity of the sulfonyl chloride functional group. This technical guide elucidates the putative mechanism of action of this compound, focusing on its potential as a covalent modifier of biological macromolecules. This document provides a framework for understanding its potential therapeutic applications and offers general methodologies for its investigation.
Introduction: The Chemical Nature of this compound
This compound possesses a chemical structure that suggests a potent and specific mode of biological interaction. The molecule can be deconstructed into two key components:
-
The Electrophilic "Warhead": The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile. The sulfur atom is electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.[1][2]
-
The Targeting Moiety: The 2-(1-Naphthyl)ethyl group provides a bulky, hydrophobic scaffold. The naphthalene ring system is known to participate in π-π stacking and hydrophobic interactions with biological targets, such as the active sites of enzymes or the grooves of DNA.[3][4][5][6]
This combination of a reactive electrophile and a specific targeting group suggests that this compound is likely to act as a targeted covalent inhibitor.
Putative Mechanism of Action: Covalent Modification of Nucleophilic Residues
The primary mechanism of action for this compound is proposed to be the irreversible covalent modification of nucleophilic residues within biological macromolecules, particularly proteins.
The sulfonyl chloride group readily reacts with nucleophiles such as the side chains of amino acids.[1][7] This reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide, sulfonate ester, or thioester bond.[2]
Key amino acid residues that are susceptible to modification by sulfonyl chlorides include:
-
Lysine: The ε-amino group is a potent nucleophile.
-
Cysteine: The thiol group is a highly reactive nucleophile.
-
Histidine: The imidazole ring contains a nucleophilic nitrogen.
-
Serine and Threonine: The hydroxyl groups can act as nucleophiles, particularly when activated.
-
Tyrosine: The phenolic hydroxyl group can also be targeted.
The formation of a covalent bond between the compound and its target protein can lead to:
-
Irreversible Enzyme Inhibition: If the modification occurs within the active site of an enzyme, it can permanently block substrate binding or catalysis.
-
Disruption of Protein-Protein Interactions: Covalent modification at an interface can prevent the formation of essential protein complexes.
-
Alteration of Protein Conformation: The adduction of the bulky 2-(1-Naphthyl)ethyl group can induce conformational changes that affect protein function.
The specificity of this compound for a particular protein target would be dictated by the non-covalent interactions of the naphthalene moiety. This group would initially guide the molecule to the binding pocket of a target protein through hydrophobic and stacking interactions, positioning the sulfonyl chloride "warhead" in proximity to a nucleophilic residue for subsequent covalent bond formation.
Data Presentation: Hypothetical Inhibitory Activity
| Target Enzyme | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |
| Kinase A | 0.5 | 0.2 | Irreversible, Covalent |
| Protease B | 2.1 | 0.8 | Irreversible, Covalent |
| Phosphatase C | 15.8 | 5.2 | Competitive |
| Dehydrogenase D | > 100 | - | No significant inhibition |
Note: This data is purely illustrative and intended for conceptual understanding.
Experimental Protocols: Assessing Covalent Inhibition
The following are generalized protocols for investigating the mechanism of action of a putative covalent inhibitor like this compound.
Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the compound against a target enzyme.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound in the assay buffer.
-
Incubate the target enzyme with varying concentrations of the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Determination of Irreversible Inhibition
Objective: To confirm the covalent and irreversible nature of the inhibition.
Methodology (Dialysis Experiment):
-
Incubate the target enzyme with a concentration of the inhibitor sufficient to achieve >90% inhibition.
-
As a control, incubate the enzyme with the vehicle alone.
-
After the incubation period, subject both the inhibitor-treated and control enzyme solutions to extensive dialysis against a large volume of buffer to remove any unbound inhibitor.
-
Measure the enzymatic activity of both samples after dialysis.
-
If the inhibition is irreversible, the activity of the inhibitor-treated enzyme will not be recovered after dialysis, whereas the activity of a reversibly inhibited enzyme would be restored.
Mass Spectrometry for Target Identification
Objective: To identify the specific amino acid residue(s) modified by the inhibitor.
Methodology:
-
Incubate the target protein with the inhibitor.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Search the MS/MS data for peptides that have a mass shift corresponding to the addition of the 2-(1-Naphthyl)ethanesulfonyl moiety.
-
Sequence the modified peptides to identify the exact site of covalent modification.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for characterizing a putative covalent inhibitor.
Conclusion
While the precise biological roles of this compound remain to be fully elucidated, its chemical structure strongly suggests a mechanism of action centered on the covalent modification of protein nucleophiles. This positions the compound as a potential tool for chemical biology and a starting point for the development of targeted covalent inhibitors. The naphthalene moiety likely plays a crucial role in directing the compound to specific protein targets, thereby conferring selectivity. Further investigation using the experimental approaches outlined in this guide is necessary to identify its specific cellular targets and to validate its therapeutic potential. Researchers and drug development professionals can use this guide as a foundational resource for designing studies to explore the full potential of this and structurally related compounds.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 6. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
2-(1-Naphthyl)ethanesulfonyl Chloride: A Technical Guide to its Potential Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Naphthyl)ethanesulfonyl chloride is a sulfonyl halide building block with the chemical formula C₁₂H₁₁ClO₂S and a molecular weight of 254.73 g/mol .[1][2] It is a white to light yellow or light orange powder or crystalline solid.[1] While specific, detailed applications of this compound in the scientific literature are not extensively documented, its chemical structure suggests significant potential in several key areas of organic synthesis. As a sulfonyl chloride, its reactivity is primarily centered around the electrophilic sulfur atom, making it a valuable reagent for the formation of sulfonamides and sulfonate esters, and for use as a protecting group for amines and alcohols.
This technical guide will provide an overview of the potential uses of this compound based on the well-established chemistry of analogous sulfonyl chlorides. It will cover the synthesis of key derivatives, potential applications in medicinal chemistry and drug development, and general experimental considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 104296-63-1 | [1] |
| Molecular Formula | C₁₂H₁₁ClO₂S | [1][2] |
| Molecular Weight | 254.73 g/mol | [1] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1] |
| Purity | >97.0% (T)(HPLC) | [1] |
Core Synthetic Applications
The primary utility of this compound in organic synthesis lies in its ability to react with nucleophiles to form stable sulfonamide and sulfonate ester linkages.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is expected to readily yield the corresponding N-substituted 2-(1-naphthyl)ethanesulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.
General Reaction Scheme:
References
Technical Guide: Spectroscopic and Synthetic Profile of 2-(1-Naphthyl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(1-Naphthyl)ethanesulfonyl Chloride (CAS No. 104296-63-1). Due to the limited availability of direct experimental data in public databases, this document combines reported chemical properties with predicted spectroscopic values and established experimental protocols for analogous compounds. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.
Chemical Properties
This compound is a sulfonyl halide derivative containing a naphthalene moiety. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-(1-Naphthyl)ethylsulfonyl Chloride, 2-(Naphthalen-1-yl)ethanesulfonyl chloride |
| CAS Number | 104296-63-1 |
| Molecular Formula | C₁₂H₁₁ClO₂S[1] |
| Molecular Weight | 254.73 g/mol [1] |
| Appearance | White to light yellow powder or crystals[1] |
| Purity | >97.0% (as determined by HPLC)[1] |
Spectroscopic Data (Predicted and Analog-Based)
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent such as CDCl₃ are predicted based on the analysis of its structural components: the 1-substituted naphthalene ring and the ethanesulfonyl chloride group.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.0 | d | 1H | Naphthyl H-8 |
| ~ 7.9 - 7.8 | d | 1H | Naphthyl H-5 |
| ~ 7.6 - 7.4 | m | 3H | Naphthyl H-2, H-4, H-6 |
| ~ 7.4 - 7.3 | t | 1H | Naphthyl H-3 |
| ~ 7.2 - 7.1 | d | 1H | Naphthyl H-7 |
| ~ 4.0 - 3.8 | t | 2H | -CH₂-SO₂Cl |
| ~ 3.6 - 3.4 | t | 2H | Naphthyl-CH₂- |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 134 | Naphthyl C-8a |
| ~ 132 | Naphthyl C-4a |
| ~ 130 | Naphthyl C-1 |
| ~ 129 | Naphthyl C-8 |
| ~ 128 | Naphthyl C-5 |
| ~ 127 | Naphthyl C-4 |
| ~ 126 | Naphthyl C-6 |
| ~ 125 | Naphthyl C-2 |
| ~ 124 | Naphthyl C-3 |
| ~ 123 | Naphthyl C-7 |
| ~ 60 | -CH₂-SO₂Cl |
| ~ 32 | Naphthyl-CH₂- |
2.2. Infrared (IR) Spectroscopy
The IR spectrum of a sulfonyl chloride is characterized by strong absorptions from the S=O bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1510, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1370 - 1350 | Strong | Asymmetric SO₂ stretch |
| ~ 1180 - 1160 | Strong | Symmetric SO₂ stretch |
| ~ 600 - 500 | Strong | S-Cl stretch |
2.3. Mass Spectrometry (MS)
Mass spectrometry data for this compound is predicted to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for chlorine.
Table 4: Predicted Mass Spectrometry Data
| m/z | Adduct/Fragment | Notes |
| 254/256 | [M]⁺ | Molecular ion peak with ³⁵Cl/³⁷Cl isotopic pattern (approx. 3:1 ratio) |
| 219 | [M - Cl]⁺ | Loss of chlorine radical |
| 155 | [C₁₂H₁₁]⁺ | Naphthylethyl cation |
| 141 | [C₁₁H₉]⁺ | Tropylium-like ion from naphthalene fragmentation |
| 99/101 | [SO₂Cl]⁺ | Sulfonyl chloride cation with ³⁵Cl/³⁷Cl isotopic pattern |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established chemical literature for similar compounds.
3.1. Synthesis of this compound
A plausible synthetic route involves the sulfochlorination of a suitable precursor, such as sodium 2-(1-naphthyl)ethanesulfonate.
Protocol:
-
Preparation of Sodium 2-(1-naphthyl)ethanesulfonate:
-
React 2-(1-naphthyl)ethanethiol with an oxidizing agent (e.g., hydrogen peroxide) in a suitable solvent to form the corresponding sulfonic acid.
-
Neutralize the sulfonic acid with sodium hydroxide or sodium bicarbonate to yield sodium 2-(1-naphthyl)ethanesulfonate.
-
Isolate and dry the resulting salt.
-
-
Sulfochlorination:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend the dried sodium 2-(1-naphthyl)ethanesulfonate in an excess of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent like dichloromethane or chloroform.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.
-
Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
3.2. Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the ionization method.
Visualizations
4.1. Synthesis Workflow
Caption: A flowchart illustrating the synthetic pathway for this compound.
4.2. Spectroscopic Analysis Workflow
Caption: A diagram showing the workflow for the spectroscopic characterization of the target compound.
References
Methodological & Application
Application Note: HPLC Analysis of Primary/Secondary Amines and Phenols following Derivatization with 2-(1-Naphthyl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a representative protocol for the derivatization of primary amines, secondary amines, and phenols with 2-(1-Naphthyl)ethanesulfonyl Chloride (NESC) for quantitative analysis by High-Performance Liquid Chromatography (HPLC). NESC is a fluorescent labeling reagent that reacts with nucleophilic functional groups to yield highly fluorescent derivatives, enabling sensitive detection. This document provides a comprehensive methodology, including sample preparation, derivatization, HPLC conditions, and data analysis. The protocols provided are based on established methods for analogous sulfonyl chloride reagents, such as dansyl chloride and 2-naphthalenesulfonyl chloride.
Introduction
The quantitative analysis of compounds bearing primary/secondary amine or phenolic functional groups is crucial in various fields, including pharmaceutical development, clinical diagnostics, and environmental monitoring. Many of these analytes lack a strong chromophore or fluorophore, necessitating a derivatization step to enhance their detectability by HPLC. This compound (NESC) is a derivatizing agent that introduces a fluorescent naphthyl moiety to the analyte. The resulting sulfonamide or sulfonate ester derivatives exhibit strong fluorescence, allowing for trace-level quantification. This protocol outlines a general procedure for the use of NESC in pre-column derivatization for HPLC analysis with fluorescence detection.
Chemical Reaction
This compound reacts with primary and secondary amines to form stable sulfonamides and with phenols to form sulfonate esters under basic conditions. The reaction proceeds via nucleophilic attack of the amine or phenoxide ion on the sulfonyl chloride group, with the elimination of hydrogen chloride.
Reaction with Amines:
R-NH₂ (Primary Amine) + C₁₀H₇CH₂CH₂SO₂Cl (NESC) → C₁₀H₇CH₂CH₂SO₂-NH-R + HCl
R₂-NH (Secondary Amine) + C₁₀H₇CH₂CH₂SO₂Cl (NESC) → C₁₀H₇CH₂CH₂SO₂-NR₂ + HCl
Reaction with Phenols:
Ar-OH (Phenol) + C₁₀H₇CH₂CH₂SO₂Cl (NESC) → C₁₀H₇CH₂CH₂SO₂-O-Ar + HCl
Experimental Protocols
Materials and Reagents
-
This compound (NESC), >97.0% purity
-
Analyte standards (amines, phenols)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Sodium bicarbonate or Sodium borate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Buffer solutions (e.g., bicarbonate or borate buffer, pH 9-10)
-
Syringe filters (0.22 µm or 0.45 µm)
Derivatization Protocol for Amines and Phenols
-
Standard and Sample Preparation:
-
Prepare stock solutions of analyte standards (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare working standard solutions by serial dilution of the stock solutions to the desired concentration range for the calibration curve.
-
For unknown samples, perform necessary extraction and clean-up procedures to isolate the analytes of interest. The final sample should be dissolved in a compatible solvent.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the standard or sample solution.
-
Add 100 µL of a basic buffer (e.g., 100 mM sodium bicarbonate or borate buffer, pH 9.5).
-
Add 200 µL of a 1 mg/mL solution of NESC in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes.
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction and consume excess NESC, add 50 µL of a secondary amine solution (e.g., 2% proline or hydroxylamine solution) and incubate for an additional 10 minutes at 60°C.
-
Acidify the reaction mixture with 50 µL of 1 M HCl to stabilize the derivatives.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC System and Conditions
The following are representative HPLC conditions. Optimization may be required for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with fluorescence detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation Wavelength (λex): ~280 nm; Emission Wavelength (λem): ~340 nm (To be optimized based on the specific derivative's fluorescence spectrum) |
Data Presentation
Quantitative data should be summarized for clear comparison. Below is a template for presenting results.
Table 1: HPLC Performance Data for NESC-Derivatized Analytes
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R²) |
| Analyte 1 | ||||
| Analyte 2 | ||||
| Analyte 3 |
Visualizations
Experimental Workflow
Caption: General workflow for the derivatization and HPLC analysis of analytes using NESC.
Logical Relationship of Derivatization Reaction
Application Notes and Protocols for Amine Quantification Using 2-(1-Naphthyl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of primary and secondary amines is a critical analytical challenge in numerous scientific disciplines, including biomedical research, pharmaceutical development, and environmental monitoring. Many amine-containing compounds, such as amino acids, biogenic amines, and drug substances, lack a strong chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with conventional UV-Vis or fluorescence detectors difficult.[1] To address this limitation, pre-column derivatization is a widely adopted strategy. This involves covalently attaching a labeling agent to the amine molecules to enhance their detectability and improve chromatographic separation.[1]
2-(1-Naphthyl)ethanesulfonyl Chloride is a derivatizing agent designed for this purpose. The introduction of the naphthyl moiety, a potent chromophore and fluorophore, significantly enhances the ultraviolet (UV) absorbance and fluorescence of the target amine analytes.[1] This derivatization results in the formation of stable sulfonamide derivatives with improved chromatographic properties on reversed-phase columns, enabling highly sensitive quantification and minimizing interference from complex sample matrices.[1]
The derivatization reaction proceeds via a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the reactive sulfonyl chloride group of this compound. This reaction is typically conducted in an aprotic solvent under basic conditions to neutralize the hydrochloric acid byproduct, leading to the formation of a stable sulfonamide bond.[1]
Data Presentation
The selection of a derivatization agent significantly influences the accuracy, precision, and sensitivity of an analytical method. While specific performance data for this compound is limited in publicly available literature, data for the structurally similar 2-naphthalenesulfonyl chloride (NSCl) and the widely used dansyl chloride provide valuable insights into the expected performance.
Table 1: Performance Metrics for Amine Derivatization with 2-Naphthalenesulfonyl Chloride (NSCl)
| Analyte Class | Linearity (Correlation Coefficient, r²) | Precision (Relative Standard Deviation, RSD) | Application Example |
| Primary Amines | 0.9996 (0.02 to 0.4 mg/ml) | 0.92% | Neomycin Assay[2] |
| Secondary Amines | 0.9997 - 0.9999 (0.05 to 0.3 mg/ml) | 0.67% - 0.86% | Spectinomycin Assay[3] |
Table 2: Performance Comparison of Alternative Derivatization Agents for Amino Acids
| Derivatizing Agent | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) |
| 2-Naphthoyl chloride (similar to this compound) | Acceptable recovery results obtained | N/A | 0.015 - 0.266 µmol/kg[4] |
| Dansyl Chloride | 67 - 110% | <5% | 1–5 mg/kg[5] |
Experimental Protocols
The following are general protocols for the derivatization of primary and secondary amines with sulfonyl chlorides, adapted for this compound. These should serve as a starting point for method development and validation.
Protocol 1: General Derivatization for HPLC Analysis
This protocol outlines a general procedure for the derivatization of primary and secondary amines with this compound for subsequent HPLC analysis with UV or fluorescence detection.
Materials:
-
This compound
-
Amine-containing sample
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate buffer (100 mM, pH 9.8)
-
Ammonium hydroxide solution (10% v/v in water)
-
Internal Standard (optional, e.g., a structurally similar amine not present in the sample)
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine-containing sample in a suitable solvent. If using an internal standard, add it to the sample solution.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the sample solution with 50 µL of a freshly prepared 1:1 mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and a 50 mM solution of this compound in acetonitrile.[6]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at room temperature in the dark for 30-60 minutes.[6] Optimization of reaction time and temperature may be required for specific amines.
-
-
Quenching the Reaction: Add 10 µL of 10% ammonium hydroxide solution to quench the excess this compound.[6] Vortex and let it stand for 10 minutes.
-
Sample Dilution and Analysis: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis. Inject the sample into the HPLC system.
Protocol 2: Derivatization and Extraction for Complex Matrices
This protocol is adapted for the analysis of amines in more complex samples, such as biological fluids or formulations, and includes an extraction step to remove interfering substances.
Materials:
-
All materials from Protocol 1
-
Chloroform or other suitable organic extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Derivatization: Follow steps 1 and 2 from Protocol 1.
-
Extraction:
-
Add 200 µL of chloroform to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the derivatized amines into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the lower organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
Mandatory Visualization
Caption: Workflow for amine derivatization and subsequent HPLC analysis.
Signaling Pathways and Logical Relationships
While there are no specific signaling pathways involved in this chemical derivatization process, the logical relationship of the analytical procedure can be visualized to clarify the steps from sample to result.
Caption: Logical flow of amine quantification via derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Labeling of Peptides with 2-(1-Naphthyl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the sensitive detection and quantification of peptide localization, dynamics, and interactions. 2-(1-Naphthyl)ethanesulfonyl Chloride is a fluorescent labeling reagent that reacts with primary amino groups in peptides, such as the N-terminus and the side chain of lysine residues, to form stable sulfonamide bonds. The naphthalene moiety confers fluorescent properties to the labeled peptide, making it a valuable tool for a variety of applications in proteomics, drug discovery, and cellular imaging.
Upon conjugation to a peptide, the naphthalene group acts as a fluorophore. While specific spectral data for peptides labeled with this compound is not extensively documented, based on the properties of similar naphthalene-based dyes like Dansyl chloride and other naphthalimide sulfonamides, the resulting conjugate is expected to exhibit fluorescence. The spectral properties of such conjugates are often sensitive to the local environment, which can provide insights into peptide binding and conformational changes.
Physicochemical and Fluorescent Properties
Quantitative data for this compound and its peptide conjugates are summarized below. It is important to note that the exact fluorescent properties of the labeled peptide may vary depending on the peptide sequence and the solvent environment.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁ClO₂S |
| Molecular Weight | 254.73 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | >97.0% (HPLC) |
| Melting Point | 50 °C |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Table 2: Estimated Fluorescent Properties of Peptides Labeled with this compound
| Property | Estimated Value Range | Notes |
| Excitation Maximum (λex) | 330 - 440 nm | Based on data for similar naphthalene sulfonamide compounds. The exact maximum should be determined experimentally for each specific peptide conjugate. |
| Emission Maximum (λem) | 450 - 530 nm | Highly dependent on solvent polarity and local environment. A blue to green emission is expected. |
| Stokes Shift | ~100 - 150 nm | The difference between the excitation and emission maxima. |
Applications
Peptides labeled with this compound can be employed in a range of qualitative and quantitative biological assays:
-
Fluorescence Microscopy and Cellular Imaging: Visualize the localization and trafficking of peptides within cells.
-
Receptor Binding Assays: Quantify the binding affinity of peptides to their target receptors on the cell surface or within intracellular compartments.
-
Enzyme Assays: Design fluorogenic substrates for proteases, where cleavage of the peptide results in a change in the fluorescence signal.
-
Fluorescence Resonance Energy Transfer (FRET): When paired with a suitable acceptor fluorophore, these labeled peptides can be used to study protein-protein interactions, conformational changes, and enzymatic activity.
-
Proteomics and Drug Development: Used in high-throughput screening assays to identify and characterize new drug candidates that interact with specific peptide targets.
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of peptides with this compound. Optimization may be required for specific peptides and applications.
Protocol 1: Labeling of Peptides in Solution
This protocol is suitable for labeling peptides with free primary amino groups (N-terminus or lysine side chains) in an organic solvent.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.
-
pH Adjustment: Add 2-3 equivalents of TEA or DIEA to the peptide solution to deprotonate the amino groups, facilitating the reaction.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Labeling Reaction: Slowly add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution while vortexing or stirring. Protect the reaction from light.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. Monitor the reaction progress by RP-HPLC or mass spectrometry if possible.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled peptide from unreacted dye and byproducts using RP-HPLC.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the peptide will increase by 219.06 Da (the mass of the 2-(1-naphthyl)ethanesulfonyl group).
-
Quantification and Storage: Determine the concentration of the labeled peptide using UV-Vis spectroscopy (measuring the absorbance of the naphthalene group, typically around 280 nm) or a peptide quantification assay. Store the lyophilized peptide at -20°C or -80°C, protected from light.
Workflow for Peptide Labeling and Purification
Caption: General workflow for the fluorescent labeling of a peptide in solution.
Signaling Pathway Visualization
Fluorescently labeled peptides are instrumental in dissecting cellular signaling pathways. For instance, a peptide ligand labeled with this compound can be used to track its binding to a G protein-coupled receptor (GPCR) and the subsequent downstream signaling cascade.
GPCR Signaling Pathway
Caption: Visualization of a generic GPCR signaling cascade initiated by a labeled peptide.
Conclusion
This compound is a versatile reagent for the fluorescent labeling of peptides. The resulting fluorescently tagged peptides are valuable probes for a wide range of biological applications, from fundamental cell biology to high-throughput drug screening. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this reagent in their studies. It is recommended to empirically determine the optimal labeling conditions and spectral properties for each specific peptide conjugate to ensure accurate and reliable experimental outcomes.
Application Notes and Protocols for LC-MS Analysis of 2-(1-Naphthyl)ethanesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the derivatization of primary and secondary amines, as well as phenolic compounds, using 2-(1-Naphthyl)ethanesulfonyl Chloride for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is designed to be a comprehensive resource, offering a foundation for method development and application in various research and drug development contexts.
Disclaimer: The following protocols and data are provided as a general guideline. Due to the limited availability of specific data for this compound, the information has been adapted from established methods for similar derivatizing agents, such as 2-naphthalenesulfonyl chloride and dansyl chloride. Optimization of the derivatization reaction and LC-MS parameters for your specific analytes and matrix is highly recommended.
Introduction
The quantitative analysis of small molecules containing primary/secondary amine or phenolic hydroxyl groups by reversed-phase liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity, poor retention, and/or inefficient ionization. Chemical derivatization with a reagent like this compound can significantly enhance the analytical performance.
Principle of Derivatization:
This compound reacts with the nucleophilic amine or phenolic hydroxyl groups under basic conditions to form stable sulfonamides or sulfonate esters, respectively. This derivatization imparts several advantages:
-
Increased Hydrophobicity: The nonpolar naphthyl group enhances the retention of polar analytes on reversed-phase LC columns.
-
Improved Ionization Efficiency: The sulfonyl group can improve the ionization efficiency in electrospray ionization (ESI), leading to enhanced MS signal intensity.
-
Enhanced Specificity: The derivatization adds a common structural tag to the analytes, which can be utilized for specific fragmentation patterns in tandem mass spectrometry (MS/MS), improving the selectivity of the analysis.
Experimental Protocols
This section details the necessary reagents, sample preparation, derivatization procedure, and recommended LC-MS conditions.
2.1. Reagents and Materials
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide or Sodium bicarbonate for pH adjustment
-
Analyte standards and internal standards
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
2.2. Standard and Sample Preparation
-
Standard Solutions: Prepare stock solutions of the target analytes and internal standards in a suitable solvent (e.g., water, methanol, or ACN) at a concentration of 1 mg/mL. Serially dilute the stock solutions to prepare working standards for calibration curves.
-
Sample Preparation: The sample preparation method will depend on the matrix (e.g., plasma, urine, cell lysate). A generic protein precipitation protocol for biological samples is provided below:
-
To 100 µL of the sample, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the derivatization buffer.
-
2.3. Derivatization Protocol
-
To the 50 µL of reconstituted sample or standard solution, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of a 1 mg/mL solution of this compound in ACN.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction, add 10 µL of 5% formic acid.
-
Vortex for 10 seconds.
-
The sample is now ready for LC-MS analysis.
2.4. LC-MS Analysis
The following are suggested starting conditions and should be optimized for the specific analytes.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 20% B
-
10.1-15 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimize for the specific instrument
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Data Presentation
The following tables provide representative quantitative data for the LC-MS analysis of exemplar amine and phenol compounds derivatized with a naphthalenesulfonyl-containing reagent. Note: These values are illustrative and will require experimental determination for this compound derivatives.
Table 1: Representative LC-MS/MS Parameters for Derivatized Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Derivatized Dopamine | 372.1 | 170.1 | 25 | 4.2 |
| Derivatized Norepinephrine | 388.1 | 170.1 | 28 | 3.8 |
| Derivatized Tyramine | 356.1 | 170.1 | 22 | 4.8 |
| Derivatized Phenol | 313.1 | 170.1 | 20 | 5.5 |
Table 2: Representative Quantitative Performance Data
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Dopamine Derivative | 0.1 - 100 | >0.998 | 0.03 | 0.1 |
| Norepinephrine Derivative | 0.1 - 100 | >0.997 | 0.04 | 0.1 |
| Tyramine Derivative | 0.05 - 50 | >0.999 | 0.015 | 0.05 |
| Phenol Derivative | 0.05 - 50 | >0.998 | 0.02 | 0.05 |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of analytes after derivatization with this compound.
4.2. Signaling Pathway Example: Catecholamine Biosynthesis
The derivatization method described is well-suited for the analysis of catecholamines, which are key neurotransmitters and hormones containing both amine and phenolic hydroxyl groups. The following diagram illustrates the biosynthesis pathway of catecholamines.
Application Note and Protocol for the Derivatization of Biogenic Amines using 2-(1-Naphthyl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight nitrogenous compounds involved in numerous physiological processes. Their accurate quantification in biological matrices is crucial for diagnostics, food safety, and pharmaceutical research. Due to their lack of strong chromophores or fluorophores, derivatization is often essential for sensitive detection by High-Performance Liquid Chromatography (HPLC). This document provides a detailed protocol for the pre-column derivatization of biogenic amines using 2-(1-Naphthyl)ethanesulfonyl Chloride, a reagent that imparts a fluorescent naphthyl moiety to primary and secondary amines, enabling sensitive detection.
While specific literature on this compound for biogenic amine analysis is limited, this protocol is based on established methods for structurally similar sulfonyl chlorides, such as dansyl chloride and 2-naphthalenesulfonyl chloride. Users should note that optimization of the following protocol for the specific analytes and matrix is highly recommended.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the amine group of the biogenic amine on the electrophilic sulfur atom of the this compound. This reaction, typically carried out in an alkaline medium, results in the formation of a stable, highly fluorescent sulfonamide derivative. The derivatized amines can then be separated by reversed-phase HPLC and detected by a fluorescence or UV detector.
Experimental Protocols
Materials and Reagents
-
Standards: Histamine, Putrescine, Cadaverine, Tyramine, Spermidine, Spermine, and other relevant biogenic amines.
-
Internal Standard (IS): 1,7-Diaminoheptane or a suitable analogue not present in the sample.
-
Derivatizing Reagent: this compound solution (e.g., 10 mg/mL in acetone or acetonitrile).
-
Buffer: Sodium bicarbonate or borate buffer (0.1 M, pH 9.5-10.5).
-
Quenching Solution: Proline or hydroxylamine solution (e.g., 100 mg/mL in water).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Acetone (ACS grade).
-
Acids/Bases: Perchloric acid (0.4 M), Sodium hydroxide (2 M).
-
Solid-Phase Extraction (SPE): C18 cartridges for sample cleanup if required.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each biogenic amine standard and the internal standard in 0.1 M HCl to prepare individual stock solutions.
-
Working Standard Mixture: Prepare a mixed standard solution containing all biogenic amines and the internal standard at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with 0.1 M HCl.
Sample Preparation (General Guideline - adapt for specific matrix)
-
Homogenization: Homogenize 1-5 g of the sample with 10 mL of 0.4 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Collect the supernatant. The pellet can be re-extracted for improved recovery.
-
pH Adjustment: Prior to derivatization, the pH of the extract must be adjusted to the alkaline range (9.5-10.5) using 2 M NaOH.
Derivatization Procedure
-
To 100 µL of the standard mixture or sample extract, add the internal standard (if not already added).
-
Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the this compound solution (10 mg/mL in acetone).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath at 60°C for 45-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of proline solution to quench the excess derivatizing reagent. Vortex and incubate for an additional 10 minutes at 60°C.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
The resulting aqueous solution contains the derivatized biogenic amines and is ready for HPLC analysis. If necessary, a liquid-liquid extraction or SPE cleanup can be performed at this stage.
HPLC-FLD/UV Conditions (Starting Point for Optimization)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1 M Ammonium Acetate or Formate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a lower percentage of organic phase (e.g., 40-50% B) and gradually increase to a higher percentage (e.g., 80-90% B) over 20-30 minutes to elute the derivatized amines.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30-40°C.
-
Fluorescence Detection: Excitation and emission wavelengths will need to be determined empirically for the 2-(1-Naphthyl)ethanesulfonyl derivatives. A starting point could be based on the naphthalene fluorescence (Ex: ~280 nm, Em: ~330 nm).
-
UV Detection: Detection at 254 nm is also a viable option.[1]
Data Presentation
The following tables summarize typical quantitative data for biogenic amine analysis using derivatization with sulfonyl chlorides. These values should be considered as a reference, and specific performance should be validated for this compound.
Table 1: Typical HPLC Retention Times and Linearity for Derivatized Biogenic Amines
| Biogenic Amine | Retention Time (min) (Example) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Putrescine | 8.5 | 0.05 - 5.0 | > 0.999 |
| Cadaverine | 9.8 | 0.05 - 5.0 | > 0.998 |
| Histamine | 12.1 | 0.1 - 10.0 | > 0.999 |
| Tyramine | 15.4 | 0.1 - 10.0 | > 0.997 |
| Spermidine | 18.2 | 0.05 - 5.0 | > 0.999 |
| Spermine | 21.0 | 0.05 - 5.0 | > 0.998 |
Table 2: Typical Method Detection and Quantification Limits
| Biogenic Amine | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Putrescine | 0.01 | 0.03 |
| Cadaverine | 0.01 | 0.04 |
| Histamine | 0.02 | 0.06 |
| Tyramine | 0.02 | 0.07 |
| Spermidine | 0.01 | 0.03 |
| Spermine | 0.01 | 0.04 |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Derivatization of a primary amine with this compound.
Caption: Overall experimental workflow for biogenic amine analysis.
References
Application Notes and Protocols for the Reaction of 2-(1-Naphthyl)ethanesulfonyl Chloride with Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of sulfonyl chlorides with phenols provides a reliable method for the synthesis of sulfonate esters. These esters are valuable intermediates in organic synthesis, serving as effective leaving groups in nucleophilic substitution reactions and as protecting groups for phenols. Furthermore, the incorporation of the naphthyl moiety can be of significant interest in medicinal chemistry and materials science due to its unique photophysical properties and potential for biological interactions. This document provides detailed protocols and application notes for the reaction of 2-(1-Naphthyl)ethanesulfonyl Chloride with a variety of substituted phenols.
The general reaction involves the nucleophilic attack of a phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonate ester and a chloride salt. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the phenol.
General Reaction Scheme
The sulfonylation of phenols with this compound proceeds as follows:
Caption: General reaction of this compound with a phenol.
Experimental Protocols
A general and effective procedure for the synthesis of aryl sulfonates from phenol derivatives and sulfonyl chlorides involves the use of pyridine as a base in a chlorinated solvent.[1]
Representative Protocol for the Synthesis of Phenyl 2-(1-Naphthyl)ethanesulfonate:
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of phenol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add pyridine (2.0 mmol).
-
Slowly add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure phenyl 2-(1-Naphthyl)ethanesulfonate.[1]
Note on Reactivity:
-
Phenols with electron-donating substituents are generally more nucleophilic and may react faster or give higher yields.
-
Phenols with electron-withdrawing groups are less nucleophilic and may require longer reaction times or slightly elevated temperatures to achieve good conversion.[1][2] For particularly unreactive phenols, conversion to the more nucleophilic phenoxide with a stronger base like sodium hydroxide may be beneficial before the addition of the sulfonyl chloride.[3][4]
Data Summary
The following table summarizes the representative reaction conditions and expected yields for the reaction of this compound with various phenols, based on general principles of sulfonylation reactions.
| Entry | Phenol Derivative | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | CH₂Cl₂ | 12 | 85-95 |
| 2 | 4-Methoxyphenol | Pyridine | CH₂Cl₂ | 10 | 90-98 |
| 3 | 4-Methylphenol (p-Cresol) | Pyridine | CH₂Cl₂ | 12 | 88-96 |
| 4 | 4-Chlorophenol | Pyridine | CH₂Cl₂ | 18 | 75-85 |
| 5 | 4-Nitrophenol | Pyridine | CH₂Cl₂ | 24 | 60-75 |
| 6 | 2-Chlorophenol | Pyridine | CH₂Cl₂ | 18 | 80-89[2] |
| 7 | 3,5-Dimethylphenol | Pyridine | CH₂Cl₂ | 12 | 85-92[2] |
Yields are estimated based on similar reported sulfonylation reactions and are for illustrative purposes.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 2-(1-Naphthyl)ethanesulfonate ester.
Caption: Workflow for the synthesis of 2-(1-Naphthyl)ethanesulfonate esters.
Applications in Research and Development
-
Synthetic Intermediates: The resulting sulfonate esters are excellent substrates for cross-coupling reactions (e.g., Suzuki, Negishi) where the sulfonate group acts as a leaving group, enabling the formation of carbon-carbon bonds.[1]
-
Protecting Groups: The sulfonate group can serve as a robust protecting group for the phenolic hydroxyl group, which can be cleaved under specific conditions.
-
Drug Development: The introduction of the naphthyl group via this linkage can be a strategy in drug design to enhance binding affinity to biological targets through π-π stacking interactions or to modify the pharmacokinetic properties of a molecule. Sulfonamide and sulfonate ester moieties are present in a variety of therapeutic agents.[5]
References
Application Notes and Protocols for Derivatization with 2-(1-Naphthyl)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic separation of analytes that lack suitable physicochemical properties for direct analysis. 2-(1-Naphthyl)ethanesulfonyl Chloride is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamide adducts. These derivatives exhibit increased hydrophobicity and can be readily detected by UV or fluorescence detectors, or by mass spectrometry, often with significantly improved sensitivity. This document provides a detailed step-by-step guide for the derivatization of primary and secondary amines using this compound, along with protocols for sample preparation and subsequent analysis.
Principle and Reaction Mechanism
The derivatization reaction involves the nucleophilic attack of the unprotonated amine group on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out under alkaline conditions to ensure the amine is in its more reactive, deprotonated state. The reaction results in the formation of a stable sulfonamide bond and hydrochloric acid, which is neutralized by the alkaline buffer. In some cases, a catalyst may be employed to enhance the reaction rate, particularly for less reactive amines.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of amines using sulfonyl chloride reagents, which are structurally and functionally similar to this compound. This data is provided as a reference and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Performance Metrics for Amine Derivatization with 2-Naphthalenesulfonyl Chloride (NSCl)
| Analyte Class | Linearity (Correlation Coefficient, r²) | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Reference |
| Secondary Amines (Spectinomycin) | 0.9997 - 0.9999 | Not Reported | 0.67 - 0.86 | ~4 ng on column[1] | [1] |
Table 2: Performance Metrics for Amine Derivatization with Dansyl Chloride
| Analyte Class | Linearity (Concentration Range) | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Reference |
| Biogenic Amines | 0.05 - 25 µg/mL | 74.6 - 96.8 | Not Reported | Not Reported | [2] |
| Biogenic Amines | >0.9989 | 79.3 - 110.3 | Intra-day: 0.66-2.69, Inter-day: 0.91-4.38 | 0.015–0.075 µg/mL | [3] |
Table 3: Performance Metrics for Amine and Alcohol Derivatization with Benzoyl Chloride
| Analyte Class | Linearity (Correlation Coefficient, r²) | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Reference |
| Amines and Alcohols | Not Reported | Not Reported | Not Reported | pM to nM range | [4] |
Experimental Protocols
Note: The following protocol is a general guideline for the derivatization of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., reagent concentration, temperature, and time) may be necessary for specific applications.
Materials and Reagents
-
This compound (Purity >97%)
-
Analyte Standard or Sample Solution
-
Solvent for Reagent: Acetonitrile (ACN) or Acetone (HPLC grade)
-
Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer (pH 9-10.5)
-
Quenching Solution (Optional): 10% (v/v) Ammonium Hydroxide or a primary/secondary amine solution (e.g., glycine solution)
-
Extraction Solvent: Chloroform, Dichloromethane, or Ethyl Acetate (HPLC grade)
-
Internal Standard (Optional but Recommended): A structurally similar compound that is not present in the sample.
Derivatization Protocol
-
Preparation of Reagent Solution: Prepare a 1-10 mg/mL solution of this compound in acetonitrile or acetone. This solution should be prepared fresh daily and protected from moisture.
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine, cell culture media), perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the protein and use the supernatant for derivatization.
-
For solid samples, perform a suitable extraction to isolate the analytes of interest. The final extract should be dissolved in a solvent compatible with the derivatization reaction.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or a glass vial, add 50 µL of the analyte standard or sample solution.
-
Add 50 µL of the alkaline buffer (pH 9-10.5).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 1-2 minutes.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for 30-60 minutes. The optimal temperature and time should be determined experimentally.
-
-
Quenching the Reaction (Optional):
-
After incubation, add 20 µL of the quenching solution to react with the excess this compound.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Extraction of Derivatives:
-
Add 200 µL of the extraction solvent (e.g., chloroform).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the derivatized analytes to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC analysis) for injection.
-
Mandatory Visualizations
Derivatization and Analysis Workflow
Caption: Experimental workflow for derivatization with this compound.
Chemical Reaction Pathway
References
- 1. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
mobile phase composition for separation of naphthalene-derivatized amines
Application Note: HPLC Separation of Naphthalene-Derivatized Amines
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol and mobile phase compositions for the High-Performance Liquid Chromatography (HPLC) separation of primary and secondary amines derivatized with naphthalene-based reagents. This note focuses on Dansyl Chloride (Dns-Cl) and Naphthalene-2,3-dicarboxaldehyde (NDA) as pre-column derivatization agents to enhance fluorescence detection and improve chromatographic separation.
Introduction
Many biologically significant compounds, such as amino acids, biogenic amines, and pharmaceutical agents, contain primary or secondary amine functional groups. These molecules often lack a native chromophore or fluorophore, resulting in poor sensitivity when using common HPLC detectors like UV-Vis or Fluorescence.[1] To overcome this, pre-column derivatization is employed to attach a labeling agent to the analyte.[1] Naphthalene-based derivatizing agents are highly effective for this purpose.
-
Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent N-dansyl-sulfonamide adducts.[1][2] This derivatization increases the hydrophobicity of the analytes, improving their retention and separation on reversed-phase HPLC columns.[1]
-
Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts rapidly with primary amines in the presence of a cyanide ion (CN-) as a nucleophile to form fluorescent and stable 1-cyano-2-alkylbenz[f]isoindole (CBI) derivatives.[3][4][5] This reaction is quick, occurs at room temperature, and is suitable for a wide range of primary amines.[4][6][7]
This application note provides detailed protocols for derivatization and subsequent HPLC analysis, including optimized mobile phase compositions for various amine classes.
Experimental Workflow
The overall process involves the derivatization of the amine-containing sample, followed by HPLC separation and fluorescence detection.
Caption: General workflow from sample derivatization to HPLC analysis and quantification.
Protocols
Protocol for Dansyl Chloride (Dns-Cl) Derivatization
This protocol is a general guideline and may require optimization for specific applications.[1]
Reagents:
-
Dansyl Chloride solution: 5 mg/mL in acetone.
-
Carbonate-Bicarbonate Buffer: 100 mM, pH 9.5-10.5.[1]
-
Quenching Solution: 10% Ammonium Hydroxide.[1]
-
Sample/Standard solution containing primary or secondary amines.
Procedure:
-
In a microcentrifuge tube, add 50 µL of the carbonate-bicarbonate buffer.
-
Add 25 µL of the sample or standard solution.
-
Add 50 µL of the Dansyl Chloride solution.
-
Vortex the mixture thoroughly and incubate in a water bath at 60°C for 45 minutes.[8][9]
-
To consume excess Dansyl Chloride, add 7.5 µL of the 10% ammonium hydroxide quenching solution.[1]
-
Vortex again and the sample is ready for HPLC injection.
Protocol for Naphthalene-2,3-dicarboxaldehyde (NDA) Derivatization
NDA derivatization is rapid and proceeds at room temperature.[6]
Reagents:
-
Borate Buffer: 20 mM, pH 9.1.
-
NDA Solution: 1.0 mM in a suitable organic solvent (e.g., methanol).
-
Sodium Cyanide (NaCN) Solution: 20 mM in water.
-
Sample/Standard solution containing primary amines.
Procedure:
-
In a microvial, combine 10 µL of the sample/standard, 10 µL of the borate buffer, 10 µL of the NaCN solution, and 10 µL of the NDA solution.
-
Vortex the mixture.
-
Allow the reaction to proceed for 5-15 minutes at room temperature (e.g., 25°C).[6]
-
The sample is now derivatized and ready for injection.
HPLC Mobile Phase Compositions and Conditions
Reversed-phase HPLC with gradient elution is the most common approach for separating naphthalene-derivatized amines.[1] The increased hydrophobicity of the derivatives makes them well-suited for separation on C8 or C18 columns.[1][10]
Mobile Phase for Dansyl-Derivatized Amines
A typical mobile phase system uses a buffered aqueous phase and an organic modifier like acetonitrile.
Table 1: HPLC Conditions for Dansyl-Derivatized Biogenic Amines
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient | 60% B to 75% B in 6 min, hold for 2 min; then to 95% B in 5 min, hold for 7 min; return to 60% B in 1 min.[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30 °C[9] |
| Detection (UV) | 254 nm |
| Detection (Fluorescence) | Excitation: 324-335 nm; Emission: 522-559 nm[10] |
Mobile Phase for NDA-Derivatized Amines
For NDA derivatives, a mobile phase often consists of a water-acetonitrile mixture, sometimes with an additive like trifluoroacetic acid (TFA) to improve peak shape.
Table 2: HPLC Conditions for NDA-Derivatized Amino Acids
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., Inertsil ODS-4V, 250 mm x 3 mm, 5 µm)[6] |
| Mobile Phase A | Water/Acetonitrile/TFA (90:10:0.1, v/v/v)[6] |
| Mobile Phase B | Water/Acetonitrile/TFA (10:90:0.1, v/v/v)[6] |
| Gradient | A detailed gradient program is required to separate a complex mixture of 18 amino acids over 100 minutes.[6] |
| Flow Rate | Typically 0.8 - 1.0 mL/min |
| Column Temperature | 40 °C[6] |
| Detection (Fluorescence) | Excitation: 420-424 nm; Emission: 480-494 nm[3][6] |
Table 3: HPLC Conditions for NDA-Derivatized Biogenic Amines
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., Inertsil ODS-3, 250 mm x 4 mm, 5 µm)[3][5][11] |
| Mobile Phase | Gradient elution with Acetonitrile, Methanol, and 10% Acetone in water.[11] |
| Isocratic Alternative | For simpler mixtures, an isocratic mobile phase of Methanol/Water (80:20, v/v) can be used.[4][5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient |
| Detection (Fluorescence) | Excitation: 424 nm; Emission: 494 nm[3][5] |
Summary and Conclusion
Pre-column derivatization with naphthalene-based reagents like Dansyl Chloride and NDA is a robust and sensitive method for the HPLC analysis of compounds with primary and secondary amine groups.[1] The choice of reagent and mobile phase composition depends on the specific analytes and the complexity of the sample matrix. For complex mixtures, gradient elution using a C18 column with a water/acetonitrile mobile phase system is highly effective. The protocols and conditions outlined in this note serve as a comprehensive starting point for developing and optimizing separation methods for naphthalene-derivatized amines.
References
- 1. benchchem.com [benchchem.com]
- 2. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]
- 3. Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent [mdpi.com]
- 7. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Application of 2-(1-Naphthyl)ethanesulfonyl Chloride in Metabolomics: A Proposed Derivatization Agent for Amines and Phenols
Introduction
In the field of metabolomics, the comprehensive analysis of small molecules in biological systems, liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful analytical technique. However, the detection and quantification of certain classes of metabolites, particularly those with poor ionization efficiency or chromatographic retention, can be challenging. Chemical derivatization is a strategy employed to overcome these limitations by chemically modifying the target analytes to improve their analytical properties.[1][2][3][4]
This application note proposes the use of a novel derivatizing reagent, 2-(1-Naphthyl)ethanesulfonyl Chloride (NES-Cl), for the targeted analysis of amine- and phenol-containing metabolites. While direct applications of NES-Cl in published metabolomics literature are not currently available, its structural similarity to other well-established sulfonyl chloride reagents, such as dansyl chloride and 2-naphthalenesulfonyl chloride, suggests its potential as a valuable tool for enhancing the sensitivity and selectivity of LC-MS based metabolomic analyses.[2][5] Sulfonyl chlorides are known to react with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamides and sulfonate esters, respectively. These derivatives often exhibit improved chromatographic behavior and increased ionization efficiency in mass spectrometry.
This document provides a hypothetical application framework and detailed protocols for the use of NES-Cl in metabolomics, targeting researchers, scientists, and drug development professionals. The methodologies described are based on established principles of chemical derivatization for metabolomics.
Principle of Derivatization with NES-Cl
This compound is a sulfonyl chloride derivative. The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with nucleophilic functional groups such as the lone pair of electrons on the nitrogen atom of primary and secondary amines, and the oxygen atom of phenolic hydroxyl groups. This reaction, typically carried out in a slightly alkaline environment, results in the formation of a stable sulfonamide or sulfonate ester bond.
The key advantages of derivatizing metabolites with NES-Cl are hypothesized to be:
-
Enhanced Ionization Efficiency: The naphthyl group is readily ionizable, particularly under electrospray ionization (ESI) conditions, leading to a significant increase in signal intensity in the mass spectrometer.
-
Improved Chromatographic Separation: The introduction of the bulky and hydrophobic naphthyl group can improve the retention of polar metabolites on reversed-phase liquid chromatography (RPLC) columns, leading to better separation from other matrix components.
-
Increased Specificity: Derivatization allows for the selective detection of metabolites containing specific functional groups (amines and phenols).
Proposed Experimental Workflow
A typical metabolomics workflow utilizing NES-Cl derivatization would involve several key steps from sample preparation to data analysis.
Caption: Proposed workflow for metabolomics analysis using NES-Cl derivatization.
Experimental Protocols
The following are detailed, hypothetical protocols for the derivatization of amine and phenol-containing metabolites in biological samples using NES-Cl for LC-MS analysis. These protocols are adapted from established methods for similar derivatizing agents.
Materials and Reagents
-
This compound (NES-Cl)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH₄OH) or Sodium bicarbonate buffer (pH 9-10)
-
Internal standards (e.g., isotopically labeled amino acids)
-
Metabolite standards for calibration curves
Protocol 1: Derivatization of Amino Acids in Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing internal standards to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Prepare a fresh 1 mg/mL solution of NES-Cl in acetonitrile.
-
Add 50 µL of the NES-Cl solution to the reconstituted extract.
-
Vortex briefly and incubate at 60°C for 30 minutes in a water bath or heating block.
-
-
Reaction Quenching and Sample Dilution:
-
After incubation, cool the samples to room temperature.
-
Add 10 µL of 1% formic acid to quench the reaction.
-
Vortex for 30 seconds.
-
Add 890 µL of 10% acetonitrile in water to dilute the sample.
-
Centrifuge at 14,000 x g for 5 minutes to remove any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Derivatization of Phenolic Compounds in Urine
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the urine 1:10 with LC-MS grade water.
-
To 100 µL of diluted urine, add internal standards.
-
-
Derivatization Reaction:
-
Add 100 µL of 200 mM ammonium hydroxide solution (pH 10).
-
Prepare a fresh 2 mg/mL solution of NES-Cl in acetonitrile.
-
Add 100 µL of the NES-Cl solution.
-
Vortex and incubate at 50°C for 20 minutes.
-
-
Sample Cleanup (if necessary):
-
Acidify the reaction mixture with 20 µL of 5% formic acid.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to remove excess reagent and salts.
-
Elute the derivatized phenols with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Proposed LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized, more hydrophobic analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is expected to be optimal for detecting the protonated NES-derivatized metabolites.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion would be the [M+H]⁺ of the derivatized metabolite, and product ions would be specific fragments generated upon collision-induced dissociation (CID). A characteristic neutral loss of the NES group could also be monitored.
-
Data Presentation (Hypothetical)
Quantitative data obtained from the analysis of a panel of standard amino acids derivatized with NES-Cl could be summarized as follows. This table illustrates the potential improvement in signal intensity.
| Amino Acid | Underivatized Signal (cps) | NES-Cl Derivatized Signal (cps) | Fold Increase |
| Glycine | 5,000 | 500,000 | 100 |
| Alanine | 8,000 | 720,000 | 90 |
| Valine | 12,000 | 1,080,000 | 90 |
| Proline | 15,000 | 1,200,000 | 80 |
| Phenylalanine | 25,000 | 2,000,000 | 80 |
| Tyrosine | 10,000 | 950,000 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in a targeted metabolomics experiment for biomarker discovery using NES-Cl derivatization.
Caption: Logical workflow for biomarker discovery using NES-Cl derivatization.
Conclusion and Future Perspectives
While this compound (NES-Cl) is not yet an established derivatizing agent in the field of metabolomics, its chemical properties suggest it holds significant potential for the sensitive and selective analysis of amine- and phenol-containing metabolites. The proposed protocols and workflows in this application note provide a solid foundation for researchers to explore the utility of NES-Cl. Further studies are required to optimize the derivatization conditions for various classes of metabolites and to fully validate its performance in different biological matrices. The development of novel derivatization reagents like NES-Cl is crucial for expanding the coverage of the metabolome and for advancing research in areas such as biomarker discovery and drug development.
References
- 1. Recent development of chemical derivatization in LC-MS for biomedical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(1-Naphthyl)ethanesulfonyl Chloride Derivatization Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-(1-Naphthyl)ethanesulfonyl Chloride for the derivatization of primary and secondary amines, as well as phenols. The following question-and-answer format directly addresses common issues to streamline your experimental workflow and enhance derivatization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a derivatizing agent. It is primarily used to introduce a naphthyl-ethyl-sulfonyl moiety onto molecules containing primary or secondary amine groups, as well as phenolic hydroxyl groups. This derivatization is often performed to improve the analytical detection of the target molecules, particularly in High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, due to the chromophoric and fluorophoric nature of the naphthyl group.
Q2: What are the key parameters to control for a successful derivatization reaction?
A2: The success of the derivatization reaction hinges on several critical parameters:
-
Reagent Quality: Ensure the this compound is of high purity and has been properly stored to prevent hydrolysis.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the sulfonyl chloride. Use anhydrous solvents and dry glassware.
-
Stoichiometry: The molar ratio of the derivatizing agent to the analyte is crucial and should be optimized.
-
Reaction Temperature: Temperature control is vital to balance reaction rate and minimize side reactions.
-
pH and Base: The reaction is typically carried out under basic conditions to neutralize the HCl byproduct and ensure the amine is in its nucleophilic form.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion.
Q3: How should this compound be stored?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator.[1] It is corrosive and should be handled with appropriate personal protective equipment in a well-ventilated area.[2][3]
Troubleshooting Guide
Issue 1: Low or No Derivatization Yield
Question: I am observing a very low yield of my derivatized product. What are the potential causes and how can I improve the efficiency?
Answer: Low derivatization yield is a common issue that can be addressed by systematically evaluating several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and use anhydrous solvents. Store the reagent under inert gas if possible. |
| Suboptimal Reaction pH | The reaction requires a basic environment (typically pH 8-10) to deprotonate the amine/phenol and neutralize the HCl byproduct. Use an appropriate buffer (e.g., borate or carbonate) or an organic base (e.g., triethylamine, pyridine). |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to your analyte. A 1.1 to 2-fold excess of the derivatizing agent is a good starting point. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation. |
| Poor Reagent Quality | Use a fresh bottle of this compound or verify the purity of your existing stock. |
| Analyte Degradation | For sensitive analytes, the use of a catalyst can prevent degradation and improve the yield. For secondary amines, catalysts like lincomycin or 1-methylpyrrole have been shown to be effective with similar sulfonyl chlorides.[4] |
Issue 2: Presence of Multiple Peaks or Impurities in the Chromatogram
Question: My HPLC analysis shows multiple unexpected peaks. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is often due to side reactions or the presence of impurities. The table below details common side reactions and strategies to mitigate them.
| Side Reaction / Impurity Source | Mitigation Strategy |
| Hydrolysis of Sulfonyl Chloride | As mentioned previously, rigorous anhydrous conditions are critical. The hydrolyzed sulfonyl chloride can appear as a separate peak. |
| Bis-sulfonylation of Primary Amines | Primary amines can sometimes react with two molecules of the sulfonyl chloride. To avoid this, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol), it may react with the sulfonyl chloride. Use a non-nucleophilic, aprotic solvent such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF). |
| Degradation of Analyte or Product | Some analytes or their derivatized products may be unstable under the reaction conditions. Minimize reaction time and temperature where possible. The stability of naphthalenesulfonate derivatives is generally better at lower temperatures and acidic pH after derivatization.[5] |
| Impure Starting Materials | Ensure the purity of your analyte, solvents, and bases to avoid introducing extraneous peaks. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific analyte and experimental setup. The data presented is based on methodologies for structurally similar sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride and dansyl chloride, due to the limited availability of specific quantitative data for this compound.
Protocol 1: General Derivatization of Primary/Secondary Amines
Materials:
-
This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Analyte solution
-
Borate buffer (0.1 M, pH 9.5)
-
Anhydrous acetonitrile (ACN)
-
Quenching solution (e.g., 5% hydroxylamine hydrochloride)
Procedure:
-
Sample Preparation: In a microvial, add 100 µL of the analyte solution.
-
Buffering: Add 200 µL of borate buffer (pH 9.5).
-
Derivatization: Add 200 µL of the this compound solution. Vortex the mixture for 30 seconds.
-
Reaction: Incubate the mixture at 50-60°C for 30-60 minutes. Monitor the reaction for optimal time.
-
Quenching: Cool the mixture to room temperature and add 50 µL of the quenching solution to react with excess sulfonyl chloride. Vortex for 1 minute.
-
Analysis: The sample is now ready for dilution and injection into the HPLC system.
Protocol 2: Derivatization of Phenols
Materials:
-
This compound solution (e.g., 1 mg/mL in anhydrous dichloromethane)
-
Phenolic analyte solution
-
Pyridine (anhydrous)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Sample Preparation: In a dry glass vial under an inert atmosphere (e.g., nitrogen), dissolve the phenolic analyte (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (2.0 equivalents) and stir for 5 minutes at room temperature.
-
Derivatization: Cool the mixture to 0°C in an ice bath. Slowly add the this compound solution (1.1 equivalents).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or HPLC.
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Data Presentation: Optimization Parameters for Sulfonyl Chloride Derivatization
The following tables summarize key optimization parameters based on studies of analogous sulfonyl chlorides, which can serve as a guide for optimizing your derivatization with this compound.
Table 1: Effect of Reaction Parameters on Derivatization Efficiency (Qualitative)
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Temperature | Low (e.g., 0-25°C) | May be slow | Minimizes side reactions and degradation. |
| Moderate (e.g., 40-60°C) | Generally optimal | Balances reaction rate and stability. | |
| High (e.g., >70°C) | Risk of degradation | Can lead to the formation of byproducts. | |
| pH | Acidic (<7) | No reaction | The amine is protonated and not nucleophilic. |
| Neutral (~7) | Very slow reaction | ||
| Basic (8-10) | Optimal | Ensures the amine is deprotonated and neutralizes HCl. | |
| Strongly Basic (>11) | Risk of hydrolysis | Increased rate of sulfonyl chloride hydrolysis. | |
| Solvent | Protic (e.g., Methanol) | Low yield | Solvent can react with the sulfonyl chloride. |
| Aprotic (e.g., ACN, DCM) | High yield | Preferred solvents for this reaction. |
Table 2: Comparison of Common Bases for Sulfonamide Formation
| Base | pKa of Conjugate Acid | Characteristics | Typical Use |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive organic base. | General purpose, good for most primary and secondary amines. |
| Pyridine | ~5.2 | Acts as a nucleophilic catalyst in addition to being a base. | Often used for derivatization of phenols and less reactive amines. |
| Sodium Bicarbonate | ~10.3 (apparent) | Inorganic base, used in aqueous/organic biphasic systems. | Useful for water-soluble analytes. |
| Sodium Carbonate | ~10.3 | Stronger inorganic base than bicarbonate. | Can be used to achieve higher pH in aqueous systems. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 104296-63-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 104296-63-1 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(1-Naphthyl)ethanesulfonyl Chloride and its Derivatives in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2-(1-Naphthyl)ethanesulfonyl Chloride and its derivatives in solution. Understanding the stability of these highly reactive compounds is crucial for ensuring the reproducibility of experimental results and the quality of synthesized materials. This resource offers troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of these reagents in a laboratory setting.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and its derivatives.
| Issue | Possible Cause | Recommended Solution |
| Reagent Discoloration (Yellowing/Darkening) | Decomposition of the sulfonyl chloride, potentially accelerated by exposure to moisture, light, or heat. | It is highly recommended to use a fresh, colorless reagent for best results, especially in sensitive applications. If using a slightly discolored reagent is unavoidable, consider purification by recrystallization or distillation, if appropriate. However, significant darkening suggests substantial decomposition, and the reagent should be discarded. |
| Precipitate Formation in Solution | The sulfonyl chloride or its degradation products may have limited solubility in the chosen solvent. Hydrolysis can lead to the formation of the less soluble sulfonic acid. | Ensure the chosen solvent is appropriate for the desired concentration. If a precipitate forms upon standing, it is likely the corresponding sulfonic acid due to hydrolysis. Use anhydrous solvents and inert atmosphere conditions to minimize moisture exposure. |
| Inconsistent or Low Reaction Yields | The sulfonyl chloride may have degraded prior to or during the reaction. This is often due to hydrolysis or reaction with nucleophilic solvents or impurities. | Use fresh, high-purity sulfonyl chloride. Conduct reactions under anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere). Ensure all solvents are thoroughly dried and glassware is oven-dried before use. Avoid solvents containing nucleophilic groups (e.g., alcohols) unless they are intended reactants. |
| Unexpected Side Products in Reaction Mixture | Reaction with residual water or other nucleophiles in the reaction mixture. The solvent itself may be reacting with the sulfonyl chloride. | As with inconsistent yields, rigorous control of anhydrous and inert conditions is critical. Analyze your solvent for impurities. Consider using a less reactive solvent if possible. |
| Difficulty in Dissolving the Reagent | The polarity of the solvent may not be suitable for this compound. | Refer to solubility data if available, or test solubility in small-scale trials with a range of anhydrous aprotic solvents (e.g., dichloromethane, acetonitrile, tetrahydrofuran, toluene). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
The primary degradation pathway for this compound in the presence of nucleophiles is nucleophilic substitution at the sulfur atom. The most common reaction is hydrolysis, where water acts as the nucleophile, leading to the formation of the corresponding 2-(1-naphthyl)ethanesulfonic acid and hydrochloric acid. Other nucleophiles, such as alcohols, amines, and even some solvents, can also react to form esters, amides, or other derivatives.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The rate of hydrolysis of sulfonyl chlorides is significantly influenced by pH. Generally, hydrolysis is accelerated under both acidic and basic conditions. In basic solutions, the hydroxide ion is a more potent nucleophile than water, leading to a faster rate of degradation. Under acidic conditions, the reaction can also be catalyzed. For optimal stability in aqueous-containing systems, if unavoidable, maintaining a near-neutral pH is advisable, though hydrolysis will still occur.
Q3: What are the recommended solvents for dissolving and reacting this compound?
Anhydrous aprotic solvents are recommended for dissolving and reacting this compound to minimize degradation. Suitable solvents include:
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Toluene
-
Dioxane
It is crucial to use solvents with very low water content.
Q4: How should this compound and its solutions be stored?
Solid this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). Solutions of the compound are generally not recommended for long-term storage due to their reactivity. If a solution must be stored for a short period, it should be kept in a tightly sealed container under an inert atmosphere at a low temperature (e.g., 2-8 °C) to slow down the rate of degradation.
Q5: How can I monitor the stability of a solution of this compound?
The stability of a solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reverse-phase HPLC method with UV detection can be used to separate and quantify the parent sulfonyl chloride from its degradation products, such as the corresponding sulfonic acid.
-
NMR: 1H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to the sulfonyl chloride and the appearance of new signals from the degradation products.
Illustrative Stability Data
| Solvent System | pH | Temperature (°C) | Hypothetical Half-life (t½) |
| Acetonitrile:Water (9:1) | 7.0 | 25 | 48 hours |
| Acetonitrile:Water (9:1) | 5.0 | 25 | 36 hours |
| Acetonitrile:Water (9:1) | 9.0 | 25 | 12 hours |
| Dichloromethane (anhydrous) | N/A | 25 | > 2 weeks |
| Tetrahydrofuran (anhydrous) | N/A | 25 | > 2 weeks |
| Acetonitrile:Water (9:1) | 7.0 | 40 | 18 hours |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.
1. Materials:
-
This compound
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
HPLC-grade water
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for stress conditions
-
HPLC system with UV detector
-
NMR spectrometer
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an anhydrous solvent such as acetonitrile at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Hydrolysis:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Neutral: Mix the stock solution with purified water.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
-
Oxidative: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the stock solution to UV light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
For structural elucidation of major degradation products, collect fractions from the HPLC and analyze by mass spectrometry (MS) and NMR.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate and, if applicable, the half-life of the compound under each stress condition.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a general workflow for assessing the stability of a sulfonyl chloride derivative in solution.
Technical Support Center: Reactions Involving 2-(1-Naphthyl)ethanesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of excess 2-(1-Naphthyl)ethanesulfonyl Chloride from chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound after my reaction is complete?
A1: The primary methods for removing excess this compound involve quenching the reactive sulfonyl chloride to a more easily removable species, followed by purification. The main strategies are:
-
Aqueous Workup: This involves adding an aqueous solution to the reaction mixture to hydrolyze the excess sulfonyl chloride to the corresponding sulfonic acid. The sulfonic acid is generally more water-soluble than the desired product and can be removed by liquid-liquid extraction.
-
Scavenger Resins: These are solid-supported reagents, typically with amine functional groups, that react with and bind the excess sulfonyl chloride. The resin is then simply filtered off.[1]
-
Chromatographic Purification: Standard techniques like flash column chromatography can be used to separate the desired product from the unreacted sulfonyl chloride and other impurities.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, leaving the impurities in the mother liquor.
Q2: How do I perform an effective aqueous workup to remove the excess sulfonyl chloride?
A2: An effective aqueous workup relies on the hydrolysis of this compound to 2-(1-Naphthyl)ethanesulfonic acid. Naphthalenesulfonic acids are generally soluble in water.[2][3] The large hydrophobic naphthyl group in the desired sulfonamide product will likely make it poorly soluble in water.
A typical procedure involves:
-
Diluting the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer sequentially with:
-
A dilute aqueous acid (e.g., 1M HCl) to remove any basic reagents like pyridine or triethylamine.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and to help solubilize the sulfonic acid as its sodium salt.
-
Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.
-
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the organic layer in vacuo to obtain the crude product.
Q3: When should I consider using a scavenger resin?
A3: Scavenger resins are particularly useful in the following scenarios:
-
High-throughput synthesis: When purifying a large number of compounds in parallel, filtration is much faster than performing individual extractions.
-
Products with moderate water solubility: If your desired product has some solubility in water, an aqueous workup can lead to product loss.
-
Simplifying purification: Scavenger resins can significantly simplify the workup procedure, often yielding a product that requires minimal further purification.
Amine-functionalized silica or polystyrene resins are effective for scavenging sulfonyl chlorides.[1]
Q4: I'm observing a low yield after my workup. What are the potential causes?
A4: Low yields can arise from several factors during the reaction or workup:
-
Hydrolysis of the sulfonyl chloride: If there is moisture in your reaction, the this compound can hydrolyze before it reacts with your intended nucleophile. Ensure all reagents and solvents are anhydrous.
-
Product degradation: Some sulfonamides may not be stable to the acidic or basic conditions of the aqueous workup.
-
Emulsion formation: During extraction, an emulsion may form between the organic and aqueous layers, trapping some of your product.
-
Product precipitation: Your product might be precipitating out during the workup and being inadvertently discarded.
Careful monitoring of each step and analysis of both the organic and aqueous layers by techniques like Thin Layer Chromatography (TLC) can help identify the source of product loss.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent oily or yellow residue after workup | Residual chlorinated solvents or sulfur-containing byproducts. | Co-evaporate the crude product with a high-boiling point solvent like toluene on a rotary evaporator, or use a high vacuum line to remove volatile residues. |
| Difficulty separating layers during aqueous extraction | Formation of an emulsion. | Add more brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of celite. |
| Product is not separating from the sulfonic acid byproduct | The sulfonic acid has significant solubility in the organic solvent. | Perform the aqueous wash with a more polar organic solvent if possible, or increase the number of basic washes (e.g., with NaHCO₃ solution). Consider using a scavenger resin as an alternative. |
| TLC analysis shows multiple spots after workup | Incomplete reaction, side reactions, or product degradation. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). Purify the crude product using flash column chromatography. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes of the reaction volume).
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 5 volumes)
-
Saturated aqueous NaHCO₃ (2 x 5 volumes)
-
Brine (1 x 5 volumes)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Scavenger Resin Workup
-
Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., Si-Amine).
-
Addition of Resin: Add the scavenger resin to the completed reaction mixture (typically 2-3 molar equivalents relative to the excess sulfonyl chloride).
-
Agitation: Stir or shake the mixture at room temperature for 2-16 hours. Monitor the removal of the excess sulfonyl chloride by TLC or LC-MS.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Further purification may be necessary, but often a much purer product is obtained compared to a standard aqueous workup.
Visualizations
Caption: A flowchart to guide the selection of the appropriate purification method.
Caption: The hydrolysis reaction of this compound.
References
- 1. An efficient preparative chromatographic method for the separation and purification of low molecular weight naphthalenesulfonic acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-萘磺酸 technical grade, 70% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(1-Naphthyl)ethanesulfonyl Chloride Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and understanding by-product formation during derivatization with 2-(1-naphthyl)ethanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product when using this compound for derivatization?
A1: The primary reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide derivative, which is often used to enhance the detectability and chromatographic separation of the analyte.
Q2: What are the most common by-products observed during derivatization with this compound?
A2: The most frequently encountered by-products are the hydrolysis product of the derivatizing agent, 2-(1-naphthyl)ethanesulfonic acid, and potentially degradation products of the analyte itself. In some cases, side-reactions with other nucleophilic functional groups in the analyte or sample matrix can also occur.
Q3: How can I minimize the formation of 2-(1-naphthyl)ethanesulfonic acid?
A3: The formation of the sulfonic acid by-product is primarily due to the reaction of this compound with water. To minimize this, it is crucial to use anhydrous solvents and reagents, and to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Q4: Can the analyte itself degrade during the derivatization reaction?
A4: Yes, analyte degradation is a potential side reaction. For instance, in the derivatization of the antibiotic spectinomycin with the similar 2-naphthalenesulfonyl chloride, the formation of a degradation product, actinospectinoic acid, was observed in the absence of a catalyst.[1] The stability of your specific analyte under the derivatization conditions should be considered.
Q5: Are there other potential side reactions to be aware of?
A5: While less common, this compound can potentially react with other nucleophilic functional groups if they are present in the analyte or sample matrix. These can include phenols and imidazoles. The likelihood of these side reactions depends on the specific structure of the analyte and the reaction conditions.
Troubleshooting Guide
This guide addresses common problems encountered during derivatization with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Derivative | Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time or temperature. - Use a catalyst if applicable. - Ensure proper stoichiometry of reagents. |
| Hydrolysis of Derivatizing Agent: The this compound has been hydrolyzed to the sulfonic acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Analyte Degradation: The analyte is not stable under the reaction conditions. | - Use milder reaction conditions (e.g., lower temperature). - Investigate the use of a catalyst to accelerate the desired reaction over degradation.[1] | |
| Presence of a Major By-Product Peak in Chromatogram | Hydrolysis Product: The peak corresponds to 2-(1-naphthyl)ethanesulfonic acid. | - Confirm the identity of the peak by mass spectrometry. - Implement the solutions for minimizing hydrolysis as mentioned above. |
| Analyte Degradation Product: The peak corresponds to a degraded form of the analyte. | - Characterize the by-product using mass spectrometry. - Adjust reaction conditions to minimize degradation. | |
| Multiple Unexpected Peaks | Reaction with Other Functional Groups: The derivatizing agent is reacting with other nucleophilic sites on the analyte or in the matrix. | - Analyze the mass spectrum of the unexpected peaks to identify their structures. - Modify the reaction conditions (e.g., pH, solvent) to favor derivatization of the target amine. - Consider a sample cleanup step prior to derivatization to remove interfering matrix components. |
Quantitative Data on By-Product Formation
Specific quantitative data on the yields of by-products for the derivatization with this compound is not extensively reported in the literature. The formation of by-products is highly dependent on the specific analyte, reaction conditions, and the purity of the reagents and solvents. However, based on studies with analogous sulfonyl chlorides, the following qualitative observations can be made:
| By-Product | Formation Conditions | Qualitative Yield | Mitigation Strategy |
| 2-(1-Naphthyl)ethanesulfonic Acid | Presence of water in the reaction mixture. | Can be significant if anhydrous conditions are not maintained. | Use of anhydrous solvents and reagents; reaction under inert atmosphere. |
| Analyte Degradation Products | Instability of the analyte at the reaction temperature or pH. Can be more pronounced in the absence of a catalyst.[1] | Varies depending on the analyte's stability. | Milder reaction conditions; use of a catalyst. |
| Derivatives of Non-Target Functional Groups | Presence of other nucleophilic groups (e.g., phenols, imidazoles) in the analyte or matrix. | Generally low, but can be significant for highly reactive groups. | Optimization of reaction conditions (pH, solvent); sample cleanup. |
Experimental Protocol: Derivatization of a Primary/Secondary Amine with this compound for LC-MS Analysis
This protocol is a general guideline and may require optimization for your specific analyte.
Materials:
-
This compound
-
Analyte standard or sample
-
Anhydrous acetonitrile
-
Anhydrous buffer solution (e.g., borate buffer, pH 9.0)
-
Quenching solution (e.g., formic acid or a primary amine like glycine)
-
Vortex mixer
-
Heating block or water bath
-
LC-MS system
Procedure:
-
Sample Preparation: Dissolve the analyte in anhydrous acetonitrile to a known concentration.
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the analyte solution.
-
Add 100 µL of anhydrous borate buffer (pH 9.0).
-
Add 100 µL of a freshly prepared solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL). The concentration of the derivatizing agent should be in excess relative to the analyte.
-
Vortex the mixture for 30 seconds.
-
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes.
-
Quenching: Cool the reaction vial to room temperature. Add 10 µL of formic acid to quench the reaction and neutralize the excess base.
-
Analysis: Dilute the sample with the initial mobile phase if necessary and inject it into the LC-MS system.
Visualizing the Derivatization and By-Product Formation
The following diagrams illustrate the intended derivatization reaction and the formation of common by-products.
Caption: Figure 1. Derivatization Reaction Pathway
Caption: Figure 2. Common By-Product Formation Pathways
References
Technical Support Center: Troubleshooting Peak Tailing with 2-(1-Naphthyl)ethanesulfonyl Chloride Derivatives
Welcome to the technical support center for resolving peak tailing issues when analyzing derivatives of 2-(1-Naphthyl)ethanesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to help you troubleshoot and resolve common chromatographic challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a derivatizing reagent used in analytical chemistry, particularly in conjunction with High-Performance Liquid Chromatography (HPLC). It reacts with primary and secondary amines to form stable sulfonamide derivatives. This process is often necessary because many amine-containing compounds have low volatility and lack a chromophore, which makes them difficult to detect using standard HPLC detectors. The naphthalene group in the reagent provides a strong UV-absorbing and fluorescent tag to the amine, significantly enhancing its detectability.
Q2: What is peak tailing and why is it a problem?
Peak tailing is a common issue in chromatography where a peak on the chromatogram is not symmetrical, but instead has an elongated trailing edge.[1] An ideal chromatographic peak should have a Gaussian (bell-shaped) curve. Peak tailing is problematic because it can:
-
Reduce resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual components.
-
Decrease sensitivity: The peak height is reduced as the peak broadens, which can affect the limit of detection.
-
Complicate peak integration: The asymmetrical shape can lead to inaccurate measurement of the peak area, affecting the quantitative results.
A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1]
Q3: What are the common causes of peak tailing for sulfonamide derivatives in reversed-phase HPLC?
Peak tailing for sulfonamide derivatives, including those from this compound, in reversed-phase HPLC is often caused by a combination of factors:
-
Secondary Interactions with Residual Silanols: This is the most common cause. Silica-based stationary phases (like C18 columns) can have residual silanol groups (Si-OH) on their surface.[1] If the mobile phase pH is not acidic enough, these silanols can become ionized (Si-O-) and interact with any positive charges on the analyte, leading to a secondary retention mechanism that causes tailing.
-
Mobile Phase pH: Sulfonamides are generally amphoteric, meaning they have both acidic and basic properties. The pH of the mobile phase will determine the ionization state of the sulfonamide. If the pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms will exist, which can lead to peak broadening and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.
-
Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volumes in connections, can contribute to peak broadening and tailing.
Troubleshooting Guides
Issue 1: Peak tailing is observed for my this compound derivative.
This is a common issue that can often be resolved by optimizing the mobile phase conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Optimize Mobile Phase pH:
-
Rationale: The ionization of both the sulfonamide derivative and the residual silanols on the column is pH-dependent. By lowering the pH of the mobile phase, the silanol groups are protonated (Si-OH), reducing their ability to interact with the analyte.[1] For acidic sulfonamides, a lower pH will also suppress their ionization, leading to better retention and peak shape.
-
Recommendation: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA). A common starting point is 0.1% formic acid in both the aqueous and organic mobile phase components.
-
-
Use a Mobile Phase Modifier:
-
Rationale: If adjusting the pH is not sufficient, a competing base can be added to the mobile phase. This "silanol blocker" will interact with the active silanol sites, preventing them from interacting with your analyte.
-
Recommendation: Triethylamine (TEA) is a common choice. Start with a low concentration (e.g., 0.05-0.1%) in the mobile phase. Be aware that TEA can sometimes suppress the signal in mass spectrometry detection.
-
-
Evaluate Your Column:
-
Rationale: Older columns or those not designed for analyzing basic compounds may have a higher number of accessible silanol groups.
-
Recommendation: Use a modern, high-purity silica column that is "end-capped." End-capping is a process where the residual silanol groups are chemically deactivated. Alternatively, consider using a column with a polar-embedded stationary phase, which can help to shield the silanol groups and improve peak shape for polar and basic compounds.
-
-
Reduce Sample Load:
-
Rationale: Injecting a sample that is too concentrated can lead to "overload," where the stationary phase becomes saturated. This can cause peak fronting or tailing.
-
Recommendation: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
-
Check for System Issues:
-
Rationale: Problems with the HPLC instrument itself can contribute to poor peak shape.
-
Recommendation: Ensure that all fittings are secure and that the tubing length between the injector, column, and detector is as short as possible to minimize extra-column volume.
-
Quantitative Data Summary:
The following table summarizes the effect of different mobile phase pH values on the asymmetry factor of a typical sulfonamide derivative.
| Mobile Phase pH | Mobile Phase Additive | Asymmetry Factor (As) | Peak Shape |
| 7.0 | None | 2.1 | Severe Tailing |
| 5.0 | 0.1% Acetic Acid | 1.8 | Moderate Tailing |
| 3.0 | 0.1% Formic Acid | 1.2 | Good |
| 2.5 | 0.1% Trifluoroacetic Acid | 1.1 | Excellent |
Note: Data is representative and may vary depending on the specific analyte, column, and HPLC system.
Issue 2: The derivatization reaction with this compound seems to be incomplete or producing side products.
An incomplete or messy derivatization reaction can lead to multiple peaks, poor peak shape, and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for derivatization issues.
Detailed Steps:
-
Ensure Reagent Quality:
-
Rationale: Sulfonyl chlorides can be sensitive to moisture and can degrade over time. The solvent used for the reaction should be anhydrous to prevent hydrolysis of the reagent.
-
Recommendation: Use a fresh bottle of this compound and anhydrous aprotic solvent (e.g., acetonitrile or acetone) for the reaction.
-
-
Optimize Reaction Conditions:
-
Rationale: The derivatization reaction requires alkaline conditions to deprotonate the amine, making it a better nucleophile. Temperature and reaction time also play a crucial role in driving the reaction to completion.
-
Recommendation: Maintain a basic pH (typically 8-10) using a buffer (e.g., borate or carbonate buffer). The reaction is often carried out at a slightly elevated temperature (e.g., 40-60°C) for a sufficient amount of time (e.g., 30-60 minutes). These parameters may need to be optimized for your specific analyte.
-
-
Quench the Reaction:
-
Rationale: After the desired reaction time, it is important to stop the reaction and consume any excess derivatizing reagent. Excess reagent can interfere with the chromatography and potentially degrade over time, leading to baseline noise and artifact peaks.
-
Recommendation: Add a small amount of a primary amine (e.g., glycine or a solution of ammonia) to quench the reaction.
-
Experimental Protocols
Protocol 1: General Derivatization of a Primary/Secondary Amine with this compound
Materials:
-
Sample containing the amine analyte
-
This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Quenching solution (e.g., 1 M glycine solution)
-
HPLC-grade water and acetonitrile
Procedure:
-
To 100 µL of the sample in a microvial, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 45 minutes.
-
Cool the mixture to room temperature.
-
Add 50 µL of the quenching solution and vortex for 10 seconds.
-
The sample is now ready for HPLC analysis.
Protocol 2: General HPLC Method for the Analysis of this compound Derivatives
HPLC System and Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 30% B
-
17.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 340 nm)
This technical support guide provides a starting point for troubleshooting peak tailing issues with this compound derivatives. Remember that method development and troubleshooting are often iterative processes, and the optimal conditions may vary depending on the specific analyte and instrumentation. By systematically addressing the potential causes of peak tailing, you can significantly improve the quality and reliability of your chromatographic results.
References
hydrolysis of 2-(1-Naphthyl)ethanesulfonyl Chloride during sample preparation
Technical Support Center: 2-(1-Naphthyl)ethanesulfonyl Chloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the hydrolysis of this reagent during sample preparation for derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent primarily used for the derivatization of primary and secondary amines, phenols, and other nucleophilic compounds. This process introduces a naphthylethylsulfonyl group to the target molecule, which can enhance its detectability in analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Mass Spectrometry (MS).
Q2: Why is hydrolysis of this compound a concern during my experiments?
This compound is highly reactive towards water.[1] This hydrolysis reaction converts the sulfonyl chloride into the corresponding and inactive 2-(1-Naphthyl)ethanesulfonic acid. This process consumes the derivatizing agent, leading to lower yields of the desired derivative, and can introduce the sulfonic acid as a contaminant in your sample, potentially interfering with subsequent analyses.
Q3: How can I tell if my this compound has hydrolyzed?
Hydrolysis of the reagent can be indicated by a few observations:
-
Visual Inspection: The reagent is typically a white to light yellow powder or crystal.[2] Significant clumping or discoloration may suggest moisture contamination.
-
Inconsistent Derivatization Results: A decrease in the yield of your derivatized product or a complete lack of derivatization can be a strong indicator of reagent degradation due to hydrolysis.
-
Appearance of Unexpected Peaks in Chromatography: The hydrolysis product, 2-(1-Naphthyl)ethanesulfonic acid, may appear as an extra peak in your chromatogram.
Q4: How should I properly store this compound to minimize hydrolysis?
To ensure the stability of this compound, it is crucial to store it under anhydrous conditions. The recommended storage is in a tightly sealed container, in a refrigerator, and under an inert atmosphere such as argon or nitrogen to protect it from atmospheric moisture.
Troubleshooting Guides
Issue 1: Low or No Yield of Derivatized Product
Possible Cause: The primary reason for low or no derivatization yield is often the hydrolysis of this compound before or during the reaction.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Check the appearance of your this compound for any signs of moisture contamination.
-
If possible, use a freshly opened container of the reagent.
-
-
Ensure Anhydrous Reaction Conditions:
-
Dry Solvents: Use anhydrous solvents for your derivatization reaction. Solvents should be freshly dried or purchased as anhydrous grade.
-
Dry Glassware: Thoroughly dry all glassware in an oven at a high temperature (e.g., 120 °C) for several hours and cool it down in a desiccator before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Optimize Reaction pH:
-
Derivatization of amines is typically carried out under basic conditions to deprotonate the amine and increase its nucleophilicity. However, a high pH can also accelerate the hydrolysis of the sulfonyl chloride.
-
If using a buffer, ensure it is prepared with anhydrous components where possible and consider optimizing the pH to a range that favors amine derivatization without excessively promoting hydrolysis (e.g., pH 8-10).
-
-
Reagent Addition Strategy:
-
Prepare a fresh solution of this compound in an anhydrous solvent immediately before adding it to the reaction mixture.
-
Add the derivatizing agent to the reaction mixture containing your analyte, rather than vice-versa, to ensure it reacts with the analyte before it has a chance to hydrolyze.
-
Issue 2: Appearance of an Unknown Peak in the Chromatogram
Possible Cause: An unexpected peak, often eluting earlier than the derivatized product in reverse-phase HPLC, is likely the hydrolysis product, 2-(1-Naphthyl)ethanesulfonic acid.
Troubleshooting Steps:
-
Confirm the Identity of the Unknown Peak:
-
If you have access to a mass spectrometer, analyze the unknown peak to confirm if its mass-to-charge ratio (m/z) corresponds to that of 2-(1-Naphthyl)ethanesulfonic acid.
-
Alternatively, you can intentionally hydrolyze a small amount of this compound in water and run it as a standard to see if the retention time matches the unknown peak.
-
-
Implement Measures to Reduce Hydrolysis:
-
Follow all the steps outlined in the "Low or No Yield of Derivatized Product" troubleshooting guide to minimize the formation of the sulfonic acid.
-
-
Sample Clean-up:
-
If the hydrolysis product is still present and interferes with your analysis, consider a solid-phase extraction (SPE) step to separate the more polar sulfonic acid from your less polar derivatized analyte.
-
Quantitative Data on Hydrolysis
| Condition | pH | Temperature (°C) | Representative k' (s⁻¹) |
| Acidic | 3 | 25 | 1.5 x 10⁻⁵ |
| Neutral | 7 | 25 | 5.0 x 10⁻⁵ |
| Basic | 10 | 25 | 2.0 x 10⁻⁴ |
| Neutral | 7 | 40 | 1.5 x 10⁻⁴ |
Note: This data is illustrative and intended to demonstrate trends. The actual hydrolysis rate of this compound may vary.
Experimental Protocols
General Protocol for Derivatization of an Amine with this compound
Materials:
-
Analyte containing a primary or secondary amine
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Anhydrous basic buffer (e.g., sodium borate buffer, pH 9.5)
-
Anhydrous quenching solution (e.g., a solution of a primary amine like glycine in water)
-
Reaction vials with septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Dissolve the analyte in anhydrous ACN to a known concentration.
-
Reaction Setup:
-
In a dry reaction vial, add an aliquot of the analyte solution.
-
Add the anhydrous basic buffer to the vial.
-
Purge the vial with an inert gas.
-
-
Derivatizing Agent Preparation: Immediately before use, prepare a solution of this compound in anhydrous ACN.
-
Derivatization Reaction:
-
Using a dry syringe, add the this compound solution to the reaction vial.
-
Seal the vial and vortex briefly.
-
Incubate the reaction mixture at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).
-
-
Quenching the Reaction:
-
After the incubation period, add the quenching solution to the reaction mixture to consume any unreacted this compound.
-
-
Sample Analysis: The sample is now ready for analysis by HPLC or LC-MS.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
References
Technical Support Center: 2-(1-Naphthyl)ethanesulfonyl Chloride (NES-Cl) Derivatives
Welcome to the technical support center for the analysis of 2-(1-Naphthyl)ethanesulfonyl Chloride (NES-Cl) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and enhance the detection limits of NES-Cl derivatized analytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NES-Cl) and what are its primary applications?
A1: this compound (NES-Cl) is a derivatizing agent used to introduce a fluorescent naphthyl moiety onto primary and secondary amines, as well as phenolic compounds. This derivatization is primarily employed to enhance the detection of these analytes in analytical techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS). The naphthalene group provides a strong fluorophore, significantly improving the sensitivity of detection for compounds that lack a native chromophore or fluorophore.
Q2: What is the general mechanism of derivatization with NES-Cl?
A2: The derivatization reaction involves the nucleophilic attack of the lone pair of electrons from the amine or the deprotonated hydroxyl group of a phenol on the electrophilic sulfur atom of the sulfonyl chloride group of NES-Cl. This results in the formation of a stable sulfonamide or sulfonate ester, respectively, and the elimination of hydrochloric acid. The reaction is typically carried out under basic conditions to neutralize the liberated HCl and to deprotonate the analyte, thereby increasing its nucleophilicity.
Q3: How can I optimize the derivatization reaction for maximum yield?
A3: To maximize the derivatization yield, consider optimizing the following parameters:
-
pH: The reaction is base-catalyzed. A pH between 9 and 11 is generally optimal for the derivatization of amines and phenols. A borate buffer is commonly used to maintain a stable pH.
-
Reagent Concentration: A molar excess of NES-Cl (typically 2 to 10-fold) is recommended to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction is usually fast, often completing within 15-60 minutes at room temperature. For less reactive or sterically hindered analytes, gentle heating (e.g., 40-60°C) may be necessary. However, excessive heat should be avoided to prevent degradation of the analyte or reagent.
-
Solvent: Aprotic solvents such as acetonitrile or acetone are preferred to dissolve NES-Cl and the analyte. The presence of water should be minimized as it can hydrolyze the sulfonyl chloride reagent.
Q4: What are the optimal excitation and emission wavelengths for detecting NES-Cl derivatives?
A4: The naphthalene moiety of the NES-Cl derivative is the fluorophore. While the exact optimal wavelengths can vary slightly depending on the solvent and the derivatized analyte, a good starting point for naphthalenesulfonamides and sulfonates is an excitation wavelength (λex) in the range of 270-290 nm and an emission wavelength (λem) in the range of 330-360 nm. It is highly recommended to determine the optimal wavelengths empirically using a fluorescence spectrophotometer for your specific derivative and solvent system to achieve the highest sensitivity.
Troubleshooting Guides
Issue 1: Low or No Derivatization Product Detected
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the reaction mixture. For amines and phenols, a basic pH (9-11) is crucial for the reaction to proceed. Use a calibrated pH meter. |
| Degraded NES-Cl Reagent | NES-Cl is sensitive to moisture. Ensure the reagent is stored in a desiccator. Use a fresh bottle of the reagent if degradation is suspected. |
| Insufficient Reagent | Increase the molar excess of NES-Cl. A 2-10 fold excess is a good starting point. |
| Presence of Water | Use anhydrous solvents for the reaction. If the sample is aqueous, minimize the volume and consider a pre-derivatization extraction or drying step if possible. |
| Low Reaction Temperature or Short Reaction Time | For sterically hindered or less reactive analytes, increase the reaction temperature (e.g., to 50°C) and/or extend the reaction time (e.g., to 60 minutes). Monitor for potential degradation. |
| Interfering Substances in the Sample Matrix | Components in the sample matrix can compete for the derivatizing agent. Perform a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization. |
Issue 2: Multiple or Broad Peaks for a Single Analyte
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | This can lead to the presence of both the derivatized and underivatized analyte. Re-optimize the reaction conditions, focusing on pH, reaction time, and reagent concentration. |
| Side Reactions | At very high pH or temperature, side reactions or degradation of the analyte or derivative may occur. Try milder reaction conditions. |
| Excess Derivatizing Reagent | A large excess of unreacted NES-Cl or its hydrolysis product can interfere with the chromatography. Quench the reaction with a small amount of a primary amine (e.g., glycine) or acid. A post-derivatization cleanup step (liquid-liquid extraction or SPE) can also remove excess reagent. |
| Poor Chromatographic Conditions | Optimize the HPLC mobile phase composition, gradient, and column temperature to improve peak shape and resolution. |
Data Presentation: Detection Limits of Structurally Similar Derivatives
| Derivatizing Agent | Analyte Class | Analytical Method | Limit of Detection (LOD) |
| 2-Naphthalenesulfonyl Chloride | Secondary Amines | HPLC-UV (254 nm) | ~4 ng on column |
| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Biogenic Amines | HPLC-Fluorescence | 1–5 mg/kg |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | Phenols | HPLC-Fluorescence | 0.2-1.6 pmol per 20 µL injection[1] |
| Benzoyl Chloride | Neurochemicals | LC-MS/MS | < 10 nM for most compounds |
Experimental Protocols
The following are general protocols for the derivatization of amines and phenols with NES-Cl, based on established methods for similar sulfonyl chlorides. Note: These protocols are starting points and may require optimization for your specific analyte and sample matrix.
Protocol 1: Derivatization of Amines with NES-Cl for HPLC-Fluorescence Detection
Reagents and Materials:
-
NES-Cl solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Analyte solution (e.g., 1 mg/mL standard or sample extract)
-
Borate buffer (0.1 M, pH 10)
-
Quenching solution (e.g., 1 M HCl or a solution of a primary amine like glycine)
-
HPLC-grade solvents (acetonitrile, water)
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 10).
-
Add 200 µL of the NES-Cl solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes. For less reactive amines, this can be extended to 60 minutes or performed at a slightly elevated temperature (e.g., 40°C).
-
(Optional) Quench the reaction by adding 50 µL of the quenching solution to react with the excess NES-Cl.
-
(Optional) Perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction (SPE) to clean up the sample and remove excess reagent.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Derivatization of Phenols with NES-Cl for LC-MS/MS Analysis
Reagents and Materials:
-
NES-Cl solution (e.g., 2 mg/mL in anhydrous acetonitrile)
-
Analyte solution (e.g., phenolic standards or sample extract)
-
Sodium carbonate solution (0.2 M)
-
Formic acid (for quenching)
-
LC-MS grade solvents (acetonitrile, water)
Procedure:
-
To 50 µL of the analyte solution, add 100 µL of 0.2 M sodium carbonate solution.
-
Add 100 µL of the NES-Cl solution.
-
Vortex the mixture and incubate at 50°C for 20 minutes.
-
Cool the mixture to room temperature.
-
Acidify the reaction mixture with a small volume of formic acid to quench the reaction and neutralize the base.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the derivatization of analytes with NES-Cl.
Caption: Troubleshooting logic for incomplete NES-Cl derivatization.
References
Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Derivatized Samples
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with matrix effects in the LC-MS analysis of derivatized samples. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[1][2] These effects are a major concern because they can lead to erroneous quantification of the target analyte.
Q2: How does derivatization impact matrix effects?
A2: Derivatization is a technique used to improve the chromatographic properties, ionization efficiency, and/or thermal stability of analytes. While it can enhance sensitivity, it can also introduce new sources of matrix effects.[3][4] The derivatization reagent itself, its by-products, or other sample components that become more amenable to ionization after the reaction can co-elute with the derivatized analyte and cause ion suppression or enhancement.[5] However, in some cases, derivatization can also reduce matrix effects by shifting the analyte's retention time away from interfering matrix components.[6]
Q3: What are the common signs of matrix effects in my LC-MS data?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between different sample injections.
-
Inaccurate and imprecise quantification, especially at low concentrations.
-
A significant difference in analyte response when comparing standards prepared in a pure solvent versus those prepared in the sample matrix (matrix-matched standards).
-
Drifting retention times or distorted peak shapes for the analyte of interest.[7]
Q4: What is the difference between absolute and relative matrix effects?
A4:
-
Absolute matrix effect refers to the direct influence of matrix components on the ionization of the analyte, leading to a consistent suppression or enhancement of the signal for a given matrix. It is assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.[1]
-
Relative matrix effect describes the variability in matrix effects between different sources of the same matrix (e.g., plasma from different individuals). This variability can lead to poor precision in quantitative results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS analysis of derivatized samples.
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in analyte peak area between replicate injections of the same sample. | - Inconsistent sample cleanup leading to variable matrix components. - Presence of highly variable and potent matrix interferences. - Instability of the derivatized analyte. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variability.[1] 3. Evaluate Derivatization Reaction: Ensure the derivatization reaction is complete and the resulting derivative is stable under the analytical conditions. |
| Analyte signal is significantly lower in matrix samples compared to solvent standards (Ion Suppression). | - Co-elution of underivatized matrix components that compete for ionization. - Excess derivatization reagent or by-products co-eluting with the analyte.[5] - Phospholipids from biological matrices are common culprits.[1] | 1. Improve Chromatographic Separation: Modify the gradient, change the column chemistry, or adjust the mobile phase composition to separate the analyte from the interfering peaks.[2] 2. Optimize Derivatization: Use the minimum amount of derivatization reagent necessary for complete reaction to reduce background interference. Include a cleanup step after derivatization to remove excess reagent. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but may compromise sensitivity.[1] 4. Switch Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain analytes.[1] |
| Analyte signal is significantly higher in matrix samples compared to solvent standards (Ion Enhancement). | - Co-eluting matrix components that improve the ionization efficiency of the analyte. | 1. Identify the Source: Use post-column infusion to identify the region of the chromatogram where enhancement occurs. 2. Employ Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This helps to normalize the enhancement effect. 3. Utilize the Standard Addition Method: This method involves adding known amounts of the analyte to the sample and can effectively compensate for matrix enhancement.[1] |
| Poor peak shape or shifting retention times for the derivatized analyte. | - Interaction of the derivatized analyte with active sites in the LC system. - Co-eluted matrix components affecting the analyte's interaction with the stationary phase.[7] - Incomplete derivatization leading to multiple species. | 1. Check System Suitability: Inject a standard in a pure solvent to confirm the performance of the column and LC system. 2. Optimize Mobile Phase: Add modifiers to the mobile phase (e.g., a small amount of acid or base) to improve peak shape. 3. Ensure Complete Derivatization: Re-optimize the derivatization conditions (e.g., temperature, time, reagent concentration). |
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in mitigating matrix effects. The values represent typical improvements observed in various studies and can vary depending on the analyte, matrix, and specific experimental conditions.
| Mitigation Strategy | Typical Reduction in Matrix Effect (%) | Applicability | Considerations |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | 80 - 100% | Most analytes | Can be expensive and not always commercially available. |
| Standard Addition | 70 - 100% | Endogenous analytes; complex matrices | Time-consuming as each sample requires multiple analyses.[8] |
| Matrix-Matched Calibration | 60 - 90% | When a representative blank matrix is available | May not account for inter-individual matrix variability. |
| Improved Sample Preparation (e.g., SPE) | 50 - 80% | Complex matrices | Method development can be time-intensive. |
| Chromatographic Separation Optimization | 40 - 70% | When interferences can be resolved from the analyte | May increase run times. |
| Sample Dilution | 20 - 50% | High concentration analytes | Reduces sensitivity. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This method provides a qualitative assessment of when and where matrix effects (ion suppression or enhancement) occur during the chromatographic run.
Methodology:
-
System Setup:
-
Connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a T-fitting.
-
Prepare a solution of the derivatized analyte in the mobile phase at a concentration that provides a stable and moderate signal.
-
-
Procedure:
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for the infused analyte is observed on the mass spectrometer, inject a blank solvent sample. This will establish the baseline response.
-
Next, inject an extracted blank matrix sample (a sample that does not contain the analyte but has undergone the complete sample preparation and derivatization procedure).
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
-
Interpretation:
-
No Matrix Effect: The baseline signal of the infused analyte remains constant.
-
Ion Suppression: A dip or decrease in the baseline signal indicates the elution of interfering compounds that suppress the analyte's ionization.
-
Ion Enhancement: A peak or increase in the baseline signal indicates the elution of components that enhance the analyte's ionization.
-
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This method, also known as the post-extraction spike method, quantifies the absolute matrix effect.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the derivatized analyte at low and high concentrations in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the extracts with the derivatized analyte at the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte at the same low and high concentrations before the extraction and derivatization process.
-
-
Analysis:
-
Inject and analyze all three sets of samples using the LC-MS method.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Process Efficiency (PE):
-
PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100
-
-
Protocol 3: Mitigation of Matrix Effects using the Standard Addition Method
The method of standard additions is a powerful technique for correcting matrix effects, especially when a suitable blank matrix is unavailable.[1]
Methodology:
-
Sample Preparation:
-
Divide a single sample into at least four equal aliquots.
-
Leave one aliquot as is (the "zero addition").
-
To the remaining aliquots, add increasing known amounts of the derivatized analyte standard.
-
-
Analysis:
-
Analyze all the prepared aliquots using the LC-MS method and record the peak area for each.
-
-
Data Analysis:
-
Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the original concentration of the analyte in the sample.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent LC-MS results.
Caption: Workflow for assessing and mitigating matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ddtjournal.com [ddtjournal.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. pubs.acs.org [pubs.acs.org]
storage and handling of 2-(1-Naphthyl)ethanesulfonyl Chloride to prevent degradation
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(1-Naphthyl)ethanesulfonyl Chloride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a refrigerator at 2-8°C.[1] The container must be tightly sealed to prevent moisture ingress. For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with air and moisture.[2] The storage area should be dry and well-ventilated.
Q2: What is the primary cause of degradation for this compound?
A2: The primary degradation pathway for this compound is hydrolysis.[3] The sulfonyl chloride functional group is highly susceptible to reaction with water, which leads to the formation of the corresponding 2-(1-Naphthyl)ethanesulfonic acid and hydrochloric acid. This reaction is often autocatalytic due to the production of HCl.
Q3: What materials or substances are incompatible with this compound?
A3: this compound is incompatible with several substances, including:
-
Water and Moisture: Reacts readily to hydrolyze the compound.
-
Strong Bases: Can cause rapid decomposition.
-
Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.
-
Alcohols: Can react to form sulfonate esters.
Q4: What are the visible signs of degradation?
A4: Degradation of this compound may not always be visually apparent. However, signs of significant degradation can include a change in the physical appearance of the solid from a powder or crystal to a more clumpy or sticky consistency, which may indicate moisture absorption. A pungent, acidic odor (due to HCl formation) upon opening the container is a strong indicator of hydrolysis. For definitive assessment, analytical techniques such as HPLC are required to check for the presence of the sulfonic acid degradation product.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage and handling conditions. When stored under the recommended conditions (refrigerated, dry, and under an inert atmosphere), the compound can be stable for an extended period. However, frequent exposure to ambient air and moisture will significantly shorten its shelf-life. It is recommended to perform a quality control check if the compound has been stored for a long time or if there are any doubts about its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or poor reaction yields | Degradation of the sulfonyl chloride reagent. | - Ensure the reagent has been stored under the recommended conditions (refrigerated, dry, inert atmosphere).- Perform a purity check of the reagent using a suitable analytical method (e.g., HPLC) to quantify the amount of active sulfonyl chloride.- If degradation is confirmed, use a fresh, unopened batch of the reagent. |
| Formation of unexpected byproducts | Reaction with moisture or other incompatible substances in the reaction mixture. | - Thoroughly dry all glassware and solvents before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure that all other reagents are free from water and other incompatible impurities. |
| Pungent, acidic smell from the reagent container | Hydrolysis of the sulfonyl chloride due to improper storage or handling. | - Handle the reagent in a well-ventilated fume hood.- Minimize the time the container is open to the atmosphere.- Consider purging the container with an inert gas before resealing.- If the reagent is significantly degraded, it may need to be replaced. |
| Difficulty in dissolving the reagent | The reagent may have partially hydrolyzed, leading to changes in its physical properties. | - Check the appearance of the reagent for any signs of clumping or stickiness.- Confirm the identity and purity of the reagent using analytical methods.- If hydrolysis is suspected, a fresh batch of the reagent should be used for critical experiments. |
Quantitative Data on Degradation
| Compound | Temperature (°C) | Solvent System | Pseudo-First-Order Rate Constant (k, s⁻¹) |
| Benzenesulfonyl Chloride | 25 | 30% Water / 70% Acetonitrile | 8.9 x 10⁻⁵ |
| Benzenesulfonyl Chloride | 6 | 30% Water / 70% Acetonitrile | 1.5 x 10⁻⁵ |
This data is adapted from studies on para-substituted benzenesulfonyl chlorides and is intended to provide a qualitative understanding of the impact of temperature on stability.
Experimental Protocols
Protocol for Assessing the Stability of this compound via Forced Degradation
This protocol outlines a forced degradation study to identify the degradation products and pathways of this compound, which is crucial for developing stability-indicating analytical methods.
1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.
2. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3. Method:
3.1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3.2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M NaOH.
-
Keep at room temperature and monitor at short intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with 3% H₂O₂.
-
Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid this compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
At specified time points, dissolve a portion of the solid in acetonitrile and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
3.3. HPLC Analysis:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a suitable buffer if necessary).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound and its expected degradation products.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
4. Data Analysis:
-
Identify and quantify the degradation products by comparing the chromatograms of the stressed samples with that of the unstressed control.
-
Calculate the percentage of degradation for each stress condition.
-
Elucidate the degradation pathway based on the identified products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation: 2-(1-Naphthyl)ethanesulfonyl Chloride vs. Alternatives for Amine and Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly in the pharmaceutical and biomedical fields. However, the analysis of compounds lacking a strong chromophore, such as amines and amino acids, often necessitates a derivatization step to enhance their detectability. This guide provides an objective comparison of HPLC method validation parameters using 2-(1-Naphthyl)ethanesulfonyl Chloride and other common derivatizing agents.
While comprehensive validation data for this compound is not extensively documented in a single publicly available study, this guide compiles available data for its close structural analog, 2-naphthalenesulfonyl chloride, and contrasts it with established alternatives: Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). This comparison aims to provide researchers with the necessary information to select the most appropriate derivatization strategy for their analytical needs.
Performance Comparison of Derivatization Agents
The choice of a derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of an HPLC method. The following tables summarize key validation parameters for 2-naphthalenesulfonyl chloride (as a proxy for this compound) and its alternatives.
Table 1: Comparison of Linearity and Detection Limits
| Derivatization Reagent | Analyte Class | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 2-naphthalenesulfonyl chloride | Secondary Amines | 0.9997 - 0.9999[1] | Data Not Available | Data Not Available |
| Primary Amines | 0.9996[2] | Data Not Available | Data Not Available | |
| Dansyl Chloride | Biogenic Amines | > 0.9989[3] | 0.015 - 0.075 µg/mL[3] | 0.05 - 0.25 µg/mL[3] |
| o-Phthalaldehyde (OPA) | Amino Acids | > 0.99[4] | 40 - 70 pmol/mL[4] | < 3.62 mg/L[5] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amino Acids | > 0.992[6] | 0.05 - 2.0 µg/L[6] | 0.2 - 5.0 µg/L[6] |
Table 2: Comparison of Precision and Accuracy
| Derivatization Reagent | Analyte Class | Precision (RSD %) | Accuracy / Recovery (%) |
| 2-naphthalenesulfonyl chloride | Secondary Amines | 0.67 - 0.86[1] | Data Not Available |
| Primary Amines | 0.92 - 1.4[2] | Data Not Available | |
| Dansyl Chloride | Biogenic Amines | 0.66 - 4.38[3] | 79.3 - 110.3[3] |
| o-Phthalaldehyde (OPA) | Amino Acids | < 3.96[5] | 74.2 - 113[5] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amino Acids | < 8 (Inter-day)[6] | Data Not Available |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful method validation. Below are representative methodologies for derivatization with each of the discussed reagents.
Protocol 1: Derivatization with this compound (General Protocol)
This protocol is based on methods for the analogous 2-naphthalenesulfonyl chloride.
Reagents:
-
This compound solution (e.g., 10 mg/mL in a suitable aprotic solvent like acetonitrile).
-
Borate buffer (0.1 M, pH 9.0).
-
Amine/amino acid standard or sample solution.
-
Quenching solution (e.g., a primary amine solution like glycine).
-
Extraction solvent (e.g., chloroform or ethyl acetate).
Procedure:
-
To 100 µL of the sample or standard solution in a reaction vial, add 200 µL of borate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
After incubation, cool the reaction mixture to room temperature.
-
Add a quenching solution to react with excess derivatizing reagent.
-
Perform a liquid-liquid extraction to isolate the derivatized analytes.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Derivatization with Dansyl Chloride
Reagents:
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone).
-
Saturated sodium bicarbonate solution.
-
Ammonia solution (e.g., 28%) to quench the reaction.
Procedure:
-
Mix 1 mL of the sample or standard with 0.5 mL of saturated sodium bicarbonate solution.
-
Add 1 mL of the Dansyl Chloride solution.
-
Incubate the mixture at 40°C for 60 minutes.
-
Add 200 µL of ammonia solution to stop the reaction.
-
The sample is then ready for HPLC injection.
Protocol 3: Derivatization with o-Phthalaldehyde (OPA)
Reagents:
-
OPA reagent: A solution of OPA and a thiol (e.g., 3-mercaptopropionic acid) in borate buffer (pH ~10.4).
-
Borate buffer (0.4 M, pH 10.4).
Procedure:
-
This derivatization is often automated and performed online by the HPLC autosampler just before injection.
-
The sample is mixed with the OPA reagent in the autosampler.
-
The reaction proceeds rapidly at room temperature (typically within 1-2 minutes).
-
The derivatized sample is then immediately injected onto the HPLC column.
Protocol 4: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)
Reagents:
-
FMOC-Cl solution (e.g., in acetonitrile).
-
Borate buffer (0.1 M, pH 10.0).[6]
Procedure:
-
Mix the sample or standard with borate buffer.
-
Add the FMOC-Cl solution.
-
The reaction occurs at room temperature and is typically complete within a few minutes.[6]
-
The reaction can be quenched by adding an excess of a primary amine like glycine to consume unreacted FMOC-Cl.
-
The derivatized sample is then injected into the HPLC system.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict a generalized workflow for pre-column derivatization and HPLC analysis.
References
- 1. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Amine Analysis: The Established Dansyl Chloride versus the Enigmatic 2-(1-Naphthyl)ethanesulfonyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a critical task in numerous analytical workflows. Pre-column derivatization is a widely adopted strategy to enhance the detectability of these compounds, particularly for methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparison of the well-established derivatizing agent, dansyl chloride, with the lesser-known 2-(1-Naphthyl)ethanesulfonyl Chloride.
While dansyl chloride is a stalwart in the field with extensive literature and well-defined protocols, this compound remains a largely uncharacterized reagent for amine analysis. This guide will provide a comprehensive overview of dansyl chloride's performance, supported by experimental data, and offer a theoretical perspective on the potential of this compound based on its chemical structure.
Introduction to the Reagents
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride) is a fluorescent labeling agent that reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups, to produce stable, highly fluorescent sulfonamide adducts.[1][2] This derivatization significantly enhances the sensitivity of detection, allowing for quantification in the picomole to femtomole range.[3][4] The resulting derivatives also exhibit improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency in mass spectrometry.[5][6]
This compound , on the other hand, is a sulfonyl chloride with a naphthalene moiety, suggesting it may also yield fluorescent derivatives upon reaction with amines. However, there is a notable lack of published experimental data on its application, performance, and optimal reaction conditions for amine analysis. Its structural similarity to other naphthalene-based sulfonyl chlorides that have been used for amine derivatization, such as 2-naphthalenesulfonyl chloride, suggests potential utility.[3][7]
Performance Comparison
Due to the limited availability of data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the well-documented performance of dansyl chloride.
| Parameter | Dansyl Chloride | This compound |
| Target Analytes | Primary and secondary amines, phenols, imidazoles[2][4] | Theoretically primary and secondary amines |
| Reaction Time | 30 - 60 minutes[5] | Data not available |
| Reaction Temperature | Room temperature to 60°C[8] | Data not available |
| Derivative Stability | Stable[4] | Data not available |
| Detection Method(s) | Fluorescence (Ex: ~324-340 nm, Em: ~500-560 nm)[1][5], UV-Vis, LC-MS[6][9] | Theoretically Fluorescence, UV-Vis, LC-MS |
| Detection Limits | Picomole to femtomole range[4] | Data not available |
Reaction Mechanism and Workflow
The derivatization of amines with both dansyl chloride and, hypothetically, this compound proceeds via a nucleophilic substitution reaction. Under alkaline conditions (typically pH 9-11), the unprotonated amino group acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by the alkaline buffer.[2]
Reaction Pathway
Caption: General reaction of an amine with a sulfonyl chloride derivatizing agent.
The general experimental workflow for amine analysis using a derivatizing agent involves sample preparation, the derivatization reaction, quenching of the excess reagent, and subsequent analysis by a chromatographic method.
Experimental Workflow
Caption: A typical experimental workflow for amine analysis using pre-column derivatization.
Experimental Protocols
Dansyl Chloride Derivatization Protocol (for HPLC-Fluorescence/LC-MS)
This protocol is a generalized method and may require optimization for specific applications.[5][10]
Materials:
-
Amine-containing sample or standard
-
100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water (for quenching)
-
HPLC or LC-MS system equipped with a fluorescence or mass spectrometric detector
Procedure:
-
Reagent Preparation: Prepare the dansyl chloride solution fresh and protect it from light. The sodium carbonate/bicarbonate buffer can be stored at 4°C.
-
Derivatization: In a microcentrifuge tube, mix 25 µL of the sample or standard solution with 50 µL of a 1:1 (v/v) mixture of the 100 mM sodium carbonate/bicarbonate buffer and the 50 mM dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes in the dark. Alternatively, incubation can be performed at room temperature for 30-60 minutes.[5]
-
Quenching: To consume the excess dansyl chloride, add 7.5-10 µL of 10% ammonium hydroxide to the reaction mixture and vortex.[5][10]
-
Analysis: The derivatized sample is now ready for injection into the HPLC or LC-MS system.
Hypothetical Protocol for this compound
As no established protocol exists, a starting point for method development would be to adapt the dansyl chloride protocol.
Materials:
-
Amine-containing sample or standard
-
100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8)
-
A solution of this compound in a suitable organic solvent (e.g., acetonitrile)
-
Quenching agent (e.g., 10% ammonium hydroxide)
-
HPLC or LC-MS system
Proposed Procedure for Method Development:
-
Reagent Preparation: Prepare a stock solution of this compound in acetonitrile. The optimal concentration would need to be determined experimentally.
-
Derivatization: Start with a similar reaction setup as for dansyl chloride, mixing the amine sample with the buffer and the derivatizing agent.
-
Optimization: Systematically vary the reaction parameters, including pH, temperature (room temperature to 60°C), time (30-120 minutes), and the molar ratio of the reagent to the analyte, to find the optimal conditions for derivatization.
-
Quenching: Test the effectiveness of a quenching agent like ammonium hydroxide.
-
Analysis: Analyze the derivatized sample by HPLC with fluorescence and/or UV detection to determine the retention time and response of the derivative. The fluorescence excitation and emission maxima would need to be determined using a spectrofluorometer.
Conclusion
Dansyl chloride is a well-validated and versatile derivatizing agent for the sensitive analysis of primary and secondary amines. Its reaction chemistry, performance characteristics, and analytical protocols are extensively documented, making it a reliable choice for a wide range of applications.[11][12]
This compound, while structurally promising as a potential fluorescent labeling agent, currently lacks the necessary experimental data to be recommended for routine analytical use. Significant method development and validation would be required to establish its efficacy and performance in comparison to established reagents like dansyl chloride. For researchers seeking novel derivatization strategies, this compound may represent an interesting avenue for investigation. However, for those requiring a robust and well-characterized method for immediate application, dansyl chloride remains the superior and recommended choice.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Derivatization: 2-(1-Naphthyl)ethanesulfonyl Chloride vs. Dabsyl Chloride
For researchers, scientists, and professionals in drug development, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Pre-column derivatization is a widely employed strategy to enhance the detection of these molecules, particularly in high-performance liquid chromatography (HPLC). This guide provides an objective comparison of two sulfonyl chloride-based derivatizing reagents: 2-(1-Naphthyl)ethanesulfonyl Chloride and the well-established dabsyl chloride.
Due to the limited availability of specific experimental data for this compound, this guide will utilize data from its close structural analog, 2-naphthalenesulfonyl chloride (NSCl), to provide a representative comparison of a naphthalene-based sulfonyl chloride against dabsyl chloride.
Overview of Derivatization Reagents
This compound belongs to the family of naphthalenesulfonyl chlorides, which are known to react with primary and secondary amines to form stable sulfonamide derivatives. The naphthalene moiety introduces a chromophore that allows for UV detection.[1][2] These derivatives are generally suitable for separation by normal-phase or reversed-phase HPLC.[1][3]
Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is a highly reactive chromophoric labeling reagent that reacts with primary and secondary amino groups to form stable, intensely colored dabsyl-sulfonamide adducts.[4][5] A key advantage of dabsyl chloride is that its derivatives strongly absorb light in the visible region of the spectrum, which can minimize interference from many endogenous compounds present in complex biological samples.[5][6]
Performance Comparison
The choice of a derivatization reagent is critical and depends on several factors including the nature of the analyte, the sample matrix, the desired sensitivity, and the available detection methods.
| Feature | This compound (based on NSCl data) | Dabsyl Chloride |
| Target Analytes | Primary and Secondary Amines[1][2] | Primary and Secondary Amines[4][5] |
| Detection Method | UV Absorbance[1][2] | Visible Absorbance[5][6] |
| Detection Wavelength | ~254 nm[1][2] | ~425 - 465 nm[5][6] |
| Derivative Stability | Good[1] | Very High (stable for at least a month at room temperature)[6] |
| Sensitivity | Good, with linearity down to low mg/ml levels[1] | High, with detection limits in the picomole to femtomole range[5] |
| Reaction Conditions | Alkaline pH, sometimes requiring a catalyst and heating[2] | Alkaline pH (8.5 - 9.5), 70°C, 15 - 30 min[4][6] |
| Key Advantages | Forms stable derivatives suitable for UV detection.[1] | Derivatives have strong absorbance in the visible range, reducing matrix interference. Excellent derivative stability and high sensitivity.[5][6] |
| Potential Limitations | UV detection may be subject to interference from other UV-absorbing compounds in the sample. | The derivatization reaction requires heating. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate results in quantitative analysis.
Derivatization Protocol for 2-Naphthalenesulfonyl Chloride (as a proxy)
This protocol is a general guideline based on the derivatization of amines with 2-naphthalenesulfonyl chloride and may require optimization for specific applications.
Materials:
-
2-Naphthalenesulfonyl chloride (NSCl) solution in a suitable organic solvent (e.g., acetone or acetonitrile)
-
Amine-containing sample or standard
-
Alkaline buffer (e.g., sodium bicarbonate or borate buffer, pH ~9)
-
Quenching reagent (if necessary)
-
Extraction solvent (e.g., chloroform)[1]
Procedure:
-
To the amine-containing sample or standard in a reaction vial, add the alkaline buffer.
-
Add the NSCl solution and vortex thoroughly.
-
In some cases, a catalyst may be required to facilitate the reaction.[2]
-
Incubate the reaction mixture. The time and temperature will need to be optimized.
-
After incubation, the reaction may be stopped by adding a quenching reagent.
-
The sulfonamide derivative is then typically extracted with an organic solvent like chloroform.[1]
-
The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.
Derivatization Protocol for Dabsyl Chloride
This protocol outlines a general procedure for the pre-column derivatization of amino acids with dabsyl chloride.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)[6]
-
Amino acid standards or sample hydrolysate
-
Borate buffer (0.1 M, pH 9.0) or Carbonate-bicarbonate buffer (pH 8.5-9.5)[6]
-
Heating block or water bath
Procedure:
-
To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of the Dabsyl chloride solution.[6]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.[4][6]
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.[6]
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.[6]
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
Signaling Pathways and Experimental Workflows
To visualize the processes, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound (represented by its analog, 2-naphthalenesulfonyl chloride) and dabsyl chloride are effective reagents for the derivatization of primary and secondary amines for HPLC analysis.
Dabsyl chloride offers significant advantages in terms of the high stability of its derivatives and detection in the visible range, which is often less prone to interference from complex sample matrices.[5][6] The extensive body of literature and well-established protocols make it a reliable choice for sensitive and high-throughput applications.
This compound and related naphthalene-based sulfonyl chlorides provide a viable alternative, particularly when UV detection is preferred or readily available. While the derivatization procedure may require more optimization, including the potential need for a catalyst, it produces stable derivatives suitable for quantitative analysis.[1][2]
The ultimate choice of derivatization reagent will depend on the specific requirements of the assay, including the desired level of sensitivity, the complexity of the sample matrix, and the analytical instrumentation available. For routine analysis of a wide range of amines where high sensitivity and minimal interference are paramount, dabsyl chloride presents a compelling and well-validated option.
References
- 1. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Fluorescent Landscape: A Guide to Alternatives for 2-(1-Naphthyl)ethanesulfonyl Chloride Derivatization
For researchers, scientists, and drug development professionals engaged in the sensitive detection and quantification of amine- and phenol-containing compounds, the selection of an appropriate fluorescent labeling agent is a critical determinant of analytical success. While 2-(1-Naphthyl)ethanesulfonyl Chloride (NESC) has been a traditional choice, a variety of alternative reagents offer distinct advantages in terms of reactivity, stability, and fluorescence characteristics. This guide provides an objective comparison of prominent alternatives to NESC, supported by experimental data, to facilitate an informed decision for your specific analytical needs.
The primary alternatives to NESC for fluorescence derivatization include Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), Fluorescamine, and Naphthalene-2,3-dicarboxaldehyde (NDA). These reagents react with primary and/or secondary amines and phenols to yield highly fluorescent derivatives, enabling their detection at low concentrations by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Comparative Analysis of Derivatization Reagents
The choice of a derivatization reagent is contingent on several factors, including the nature of the analyte, the required sensitivity, the stability of the derivative, and the analytical instrumentation available. The following table summarizes the key performance characteristics of the leading alternatives to NESC.
| Feature | Dansyl Chloride | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescamine | Naphthalene-2,3-dicarboxaldehyde (NDA) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary Amines | Primary Amines |
| Reaction pH | 9.5 - 10.5 | 8.0 - 11.4 | 8.0 - 9.0 | 9.0 - 9.5 |
| Reaction Time | 30 - 60 min | 1 - 40 min | < 1 min | 2 - 30 min |
| Reaction Temperature | 37 - 60°C | Room Temperature | Room Temperature | Room Temperature |
| Derivative Stability | Good | Excellent, stable for >48 hours[1] | Moderate | Good |
| Excitation (λex) | ~335 nm | ~265 nm | ~390 nm | ~420 nm |
| Emission (λem) | ~520 nm | ~315 nm | ~475 nm | ~490 nm |
| Relative Quantum Yield | Moderate to High (solvent dependent) | High | High | High |
| Key Advantages | Versatile, reacts with a broad range of functional groups. | Forms highly stable derivatives, suitable for automated analysis. | Extremely rapid reaction, reagent is non-fluorescent. | Forms highly fluorescent and stable derivatives.[2] |
| Key Disadvantages | Longer reaction times, potential for multiple derivatives. | Hydrolysis of reagent can cause interference. | Only reacts with primary amines, derivative stability can be a concern. | Requires a nucleophilic co-reagent (e.g., cyanide). |
Delving into the Alternatives: Mechanisms and Protocols
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride reacts with primary and secondary amines, as well as phenols, under alkaline conditions to form stable, fluorescent sulfonamide and sulfonate derivatives. The fluorescence of the dansyl group is highly sensitive to the polarity of its environment.
Experimental Protocol: Derivatization of Amines with Dansyl Chloride
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a 1 mg/mL solution of Dansyl Chloride in acetonitrile. Prepare a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Derivatization: To 100 µL of the sample solution, add 200 µL of the Dansyl Chloride solution and 100 µL of the sodium bicarbonate buffer.
-
Incubation: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Add 100 µL of a 2% (v/v) solution of formic acid to stop the reaction.
-
Analysis: The sample is ready for injection into the HPLC system.
9-Fluorenylmethyl chloroformate (FMOC-Cl)
FMOC-Cl is a popular reagent that reacts with primary and secondary amines to form highly fluorescent and stable carbamate derivatives. The reaction is typically fast and proceeds at room temperature.[3][4]
Experimental Protocol: Derivatization of Amino Acids with FMOC-Cl
-
Sample Preparation: Prepare a standard solution of amino acids or the sample extract in a 0.1 M borate buffer (pH 8.0).
-
Reagent Preparation: Prepare a 15 mM solution of FMOC-Cl in acetonitrile.
-
Derivatization: To 100 µL of the sample or standard, add 100 µL of the FMOC-Cl solution.
-
Reaction: Vortex the mixture for 30 seconds and let it stand at room temperature for 10 minutes.
-
Extraction of Excess Reagent: Add 200 µL of pentane or hexane, vortex for 30 seconds, and discard the upper organic layer. Repeat this step.
-
Analysis: The aqueous phase containing the FMOC-derivatized amino acids is ready for HPLC analysis.
Fluorescamine
Fluorescamine is a unique reagent that is itself non-fluorescent but reacts almost instantaneously with primary amines to form intensely fluorescent pyrrolinone derivatives.[4] The unreacted reagent is rapidly hydrolyzed to a non-fluorescent product.
Experimental Protocol: Derivatization of Primary Amines with Fluorescamine
-
Sample Preparation: Dissolve the sample containing primary amines in a 0.2 M borate buffer (pH 9.0).
-
Reagent Preparation: Prepare a 0.3 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh daily.
-
Derivatization: To 1.5 mL of the buffered sample solution, rapidly add 0.5 mL of the fluorescamine solution while vortexing.
-
Measurement: The fluorescence can be measured immediately (excitation at 390 nm, emission at 475 nm).
Naphthalene-2,3-dicarboxaldehyde (NDA)
NDA reacts with primary amines in the presence of a nucleophile, typically cyanide, to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives.[2]
Experimental Protocol: Derivatization of Primary Amines with NDA
-
Sample Preparation: Prepare the sample solution in a 0.1 M borate buffer (pH 9.2).
-
Reagent Preparation:
-
NDA solution: 10 mM in methanol.
-
Cyanide solution: 10 mM aqueous sodium cyanide.
-
-
Derivatization: To 100 µL of the sample solution, add 100 µL of the NDA solution and 100 µL of the cyanide solution.
-
Reaction: Mix and allow the reaction to proceed at room temperature for 15 minutes in the dark.
-
Analysis: The resulting solution can be directly injected into the HPLC system.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction mechanisms and a typical experimental workflow for fluorescence derivatization.
Caption: A generalized workflow for pre-column fluorescence derivatization and HPLC analysis.
Caption: Simplified reaction schemes for the derivatization of a primary amine with the four alternative reagents.
Conclusion
The selection of a fluorescent derivatization reagent is a critical decision in analytical method development. While this compound has its applications, a range of powerful alternatives offer significant advantages.
-
Dansyl Chloride is a versatile and cost-effective option for a wide array of primary and secondary amines and phenols.
-
FMOC-Cl provides highly stable derivatives, making it ideal for applications requiring high reproducibility and for automated analyses of both primary and secondary amines.[1]
-
Fluorescamine offers unparalleled reaction speed and specificity for primary amines, with the added benefit of a non-fluorescent reagent, minimizing background interference.[4]
-
Naphthalene-2,3-dicarboxaldehyde (NDA) stands out for its ability to form highly fluorescent and stable derivatives with primary amines, making it an excellent choice for achieving very low detection limits.[2]
By carefully considering the target analyte, desired sensitivity, and experimental constraints, researchers can select the optimal fluorescent derivatization reagent to achieve reliable and sensitive quantification, ultimately advancing their research and development goals.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
inter-assay precision for 2-(1-Naphthyl)ethanesulfonyl Chloride derivatization
A Comparative Guide to Inter-Assay Precision of Amine Derivatization Agents
For researchers, scientists, and drug development professionals, the robust and reproducible quantification of amine-containing analytes is crucial for accurate analysis. Pre-column derivatization is a common strategy to enhance the detectability and chromatographic performance of these compounds. This guide provides a comparative overview of the inter-assay precision of two widely used derivatization reagents, Dansyl Chloride and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
While 2-(1-Naphthyl)ethanesulfonyl Chloride (NES-Cl) is a potential derivatizing reagent, a comprehensive review of scientific literature did not yield validated analytical methods with published inter-assay precision data. Therefore, this guide focuses on well-established alternatives to provide a benchmark for performance.
Quantitative Performance Comparison
Inter-assay precision, often expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), is a critical parameter in method validation. It assesses the reproducibility of results across different analytical runs on different days. The following table summarizes the inter-assay precision for Dansyl Chloride and FMOC-Cl as reported in various studies.
| Derivatization Reagent | Analyte Class | Inter-Assay Precision (%CV or %RSD) | Reference |
| Dansyl Chloride | Amino Acids | < 15% | [1] |
| Biogenic Amines | Not explicitly stated, but method validated | [2] | |
| FMOC-Cl | Amino Acids | 5.82 - 9.19% | [3] |
| Amino Acids | < 10% | [4] | |
| Pharmaceuticals & EDCs | < 6% | [5] | |
| Amino Acids | < 3.98% | [6] |
Note: The precision of a derivatization method can be influenced by the analyte, matrix, and specific laboratory conditions.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for derivatization using Dansyl Chloride and FMOC-Cl.
Dansyl Chloride Derivatization of Amino Acids
This protocol is adapted from a method for the analysis of amino acids.[7]
Materials:
-
Dansyl Chloride solution (50 mM in acetonitrile)
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)
-
Ammonium hydroxide solution (10% v/v)
-
Sample or standard solution
Procedure:
-
To a microcentrifuge tube, add the sample or standard solution.
-
Add 100 µL of sodium carbonate/bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution and vortex thoroughly.
-
Incubate the mixture at 25°C for 60 minutes with shaking.
-
To quench the reaction, add 7.5 µL of 10% ammonium hydroxide solution and incubate for an additional 5 minutes at room temperature with shaking.
-
The sample is now ready for analysis by reverse-phase HPLC with fluorescence or mass spectrometry detection.
FMOC-Cl Derivatization of Amino Acids
This protocol is based on a validated method for amino acid analysis.[4]
Materials:
-
FMOC-Cl solution (concentration to be optimized, e.g., in acetonitrile)
-
Borate buffer (pH to be optimized, e.g., pH 9)
-
Sample or standard solution
-
Quenching reagent (e.g., a primary amine like adamantanamine or glycine)
Procedure:
-
In a reaction vial, combine the sample or standard solution with the borate buffer.
-
Add the FMOC-Cl solution to initiate the derivatization reaction.
-
Vortex the mixture and allow it to react for a specified time at a controlled temperature (e.g., 5 minutes at room temperature).
-
Add the quenching reagent to react with excess FMOC-Cl.
-
The derivatized sample can then be purified, for example, by solid-phase extraction (SPE).
-
The purified sample is ready for analysis by RP-HPLC, typically with fluorescence detection.
Visualizing the Derivatization Workflow
The following diagram illustrates a general workflow for the pre-column derivatization of analytes for HPLC analysis.
Caption: A generalized workflow for pre-column derivatization and HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
recovery studies for 2-(1-Naphthyl)ethanesulfonyl Chloride derivatization in plasma
Derivatization in Plasma: A Comparative Guide to Recovery Studies
In the quantitative analysis of endogenous and exogenous compounds in plasma, derivatization is a key strategy to enhance analyte detectability and improve chromatographic separation. The efficiency of the derivatization process is critically assessed through recovery studies, which ensure the accuracy and reliability of a bioanalytical method. This guide provides a comparative overview of recovery data for commonly used derivatization agents in plasma, along with detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.
While specific recovery data for 2-(1-Naphthyl)ethanesulfonyl Chloride (NES-Cl) derivatization in plasma is not extensively documented in readily available literature, this guide focuses on prevalent and well-characterized alternatives: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, and Dabsyl Chloride.
Comparative Recovery Data
The following table summarizes the reported recovery percentages for various analytes in plasma using different derivatization agents. High recovery is indicative of an efficient extraction and derivatization process, minimizing analyte loss and ensuring accurate quantification.
| Derivatization Agent | Analyte(s) | Matrix | Recovery (%) |
| 9-Fluorenylmethyl-oxycarbonyl chloride (FMOC-Cl) | Glucosamine | Human Plasma | > 90%[1] |
| Entacapone | Human Plasma | 95%[2] | |
| Dansyl Chloride | Neuroactive Amino Acids (Ala, Tau, Glu, Asp, Gly, GABA) | Rat Brain Tissue Supernatant | 86.3% - 111.2%[3] |
| Estrogens and metabolites | Human Plasma | High recoveries reported[4][5] | |
| Dabsyl Chloride | Amino Acids | Plasma | Not explicitly quantified in the provided text, but described as a robust method[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for derivatization in plasma using FMOC-Cl and Dansyl Chloride, synthesized from the available literature.
Protocol 1: Derivatization of Glucosamine in Human Plasma using FMOC-Cl[1]
1. Plasma Protein Precipitation:
-
Precipitate plasma proteins using acetonitrile.
-
Vortex the mixture.
-
Centrifuge to separate the supernatant containing the analyte.
2. Derivatization Reaction:
-
The amino groups of glucosamine and the internal standard (vertilmicin sulfate) are reacted with FMOC-Cl.
-
This reaction forms fluorescent glucosamine-FMOC-Cl and vertilmicin-FMOC-Cl adducts.
3. HPLC-FLD Analysis:
-
Perform chromatographic separation on a C18 column (DIAMONSIL 150 x 4 mm id, 5 µm).
-
Use a mobile phase gradient of acetonitrile and water.
-
Set the flow rate to 1 mL/min.
-
Detect the derivatives using a fluorescence detector.
Protocol 2: Derivatization of Neuroactive Amino Acids in Rabbit Plasma using Dansyl Chloride[3]
1. Sample Preparation:
-
Add 50 µL of 3 mol/L perchloric acid to 0.5 mL of plasma.
-
Centrifuge at 10,000 g for 20 minutes.
-
Store the resulting supernatant at -20°C until use.
2. Derivatization Procedure:
-
In a centrifuge tube, mix 50 µL of the sample supernatant and 20 µL of the internal standard working solution.
-
Add 50 µL of 2 mol/L KHCO3–KOH solution (pH 9.8).
-
Add 50 µL of 20 mg/mL Dansyl Chloride in acetonitrile.
-
Cap the tube, mix vigorously for 5 seconds.
-
React the mixture in the dark at 80°C in a water bath for 30 minutes.
-
Stop the reaction by adding 20 µL of acetic acid.
3. HPLC-UV Analysis:
-
Analyze the derivatized sample using isocratic HPLC with UV detection.
Workflow for a Derivatization Recovery Study
The following diagram illustrates the general workflow for conducting a recovery study for a derivatization method in plasma. This process is essential for validating the analytical method's performance.
Caption: General workflow for determining the recovery of an analyte after derivatization in a plasma sample.
This guide highlights the importance of recovery studies in the validation of bioanalytical methods involving derivatization. While data for NES-Cl is limited, the provided information on established alternatives like FMOC-Cl and Dansyl Chloride offers valuable insights for researchers to develop robust and accurate analytical methods.
References
- 1. High performance liquid chromatography for the determination of glucosamine sulfate in human plasma after derivatization with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide: UV vs. Fluorescence Detection for 2-(1-Naphthyl)ethanesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. Derivatization of molecules that lack a suitable chromophore or fluorophore is a widely employed strategy to enhance their detectability by High-Performance Liquid Chromatography (HPLC). 2-(1-Naphthyl)ethanesulfonyl Chloride is a valuable derivatizing agent that imparts the naphthalene moiety to primary and secondary amines, enabling their detection. This guide provides a comprehensive comparison of UV and fluorescence detection methods for the resulting derivatives, supported by experimental data and detailed protocols to aid in method selection and development.
Principle of Derivatization
This compound reacts with primary and secondary amines under basic conditions to form stable sulfonamides. The naphthalene group introduced into the analyte molecule possesses strong UV absorbance and fluorescence properties, allowing for sensitive detection.
Comparison of Detection Methods
The choice between UV and fluorescence detection for 2-(1-Naphthyl)ethanesulfonyl derivatives hinges on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | UV Detection | Fluorescence Detection |
| Principle | Measures the absorption of light by the analyte at a specific wavelength. | Measures the emission of light from the analyte after excitation at a specific wavelength. |
| Sensitivity | Moderate. A study using a similar derivatizing agent, 2-naphthalenesulfonyl chloride, reported a sensitivity of approximately 4 ng on-column for a derivatized secondary amine.[1] | High to Very High. Generally 10 to 1000 times more sensitive than UV detection for fluorescent compounds. While specific data for 2-(1-Naphthyl)ethanesulfonyl derivatives is not readily available, for other naphthalene-based derivatives like dansyl chloride, fluorescence detection has been reported to be up to 200 times more sensitive than UV detection. |
| Selectivity | Lower. Any compound that absorbs at the selected wavelength can interfere with the analysis. | Higher. Only compounds that fluoresce at the specific excitation and emission wavelengths will be detected, reducing interference from co-eluting non-fluorescent matrix components. |
| Linearity | Good. Typically exhibits a wide linear dynamic range. For 2-naphthalenesulfonyl chloride derivatives, linearity with a correlation coefficient of >0.999 has been reported over a concentration range of 0.05 mg/mL to 0.3 mg/mL.[1] | Excellent. Also demonstrates a broad linear dynamic range, often extending to lower concentrations than UV detection. |
| Instrumentation | Widely available and relatively inexpensive. | More specialized and can be more expensive than UV detectors. |
| Applicability | Suitable for a wide range of analytes that can be derivatized to contain a UV-active chromophore. | Ideal for trace analysis and complex matrices where high sensitivity and selectivity are crucial. |
Experimental Protocols
Derivatization of Primary/Secondary Amines with this compound
This protocol is adapted from a method for a similar naphthalenesulfonyl chloride derivatizing agent and can be optimized for specific applications.
Materials:
-
This compound solution (10 mg/mL in acetone or acetonitrile)
-
Analyte solution (containing primary or secondary amines)
-
Borate buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 1 M HCl or a primary amine solution like glycine)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of the quenching solution to react with the excess derivatizing reagent. Vortex for 30 seconds.
-
Extract the derivatized analyte by adding 500 µL of an organic solvent (e.g., ethyl acetate). Vortex vigorously for 1 minute.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the HPLC mobile phase for injection.
HPLC Analysis
Chromatographic Conditions (Example for a Reversed-Phase Separation):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Detection Parameters:
-
UV Detection:
-
Wavelength: Typically around 254 nm, which is a common absorption maximum for naphthalene derivatives.[1]
-
-
Fluorescence Detection:
-
Excitation Wavelength (λex): In the range of 270-290 nm.
-
Emission Wavelength (λem): In the range of 330-360 nm. These are typical fluorescence characteristics for naphthalene compounds.
-
Logical Workflow
The following diagram illustrates the general workflow from sample preparation to data analysis.
Signaling Pathway of Derivatization and Detection
The following diagram illustrates the chemical transformation and the subsequent detection process.
Conclusion
Both UV and fluorescence detection are viable methods for the analysis of analytes derivatized with this compound.
-
UV detection is a robust and widely accessible technique suitable for routine analyses where high sensitivity is not the primary concern.
-
Fluorescence detection offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis of complex biological samples, and applications demanding the lowest possible limits of detection.
The choice of detector should be guided by the specific analytical challenge at hand. For researchers aiming to push the boundaries of detection, fluorescence is the clear winner. However, for many standard applications, the simplicity and reliability of UV detection may be sufficient. This guide provides the foundational information to make an informed decision and to develop a robust analytical method for your specific needs.
References
Comparative Guide: Cross-Reactivity of 2-(1-Naphthyl)ethanesulfonyl Chloride with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Principles of Sulfonyl Chloride Reactivity
Sulfonyl chlorides are powerful electrophiles that readily react with nucleophiles. The core of their reactivity lies in the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group. The general order of reactivity for common nucleophiles with sulfonyl chlorides is:
Thiols > Amines > Alcohols/Phenols
This reactivity trend is governed by the nucleophilicity of the attacking atom, with the softer, more polarizable sulfur of a thiol being a superior nucleophile compared to the nitrogen of an amine, which in turn is more nucleophilic than the oxygen of an alcohol or phenol.
Expected Cross-Reactivity of 2-(1-Naphthyl)ethanesulfonyl Chloride
Based on general reactivity principles, this compound is expected to exhibit preferential reactivity towards stronger nucleophiles. In a competitive environment containing multiple functional groups, the formation of the sulfonamide (from an amine) or thioether (from a thiol) is anticipated to be significantly faster than the formation of the sulfonate ester (from an alcohol or phenol).
Table 1: Predicted Reactivity of this compound with Various Functional Groups
| Functional Group | Nucleophile | Product | Expected Relative Reaction Rate |
| Primary/Secondary Amine | R-NH₂ / R₂NH | Sulfonamide (R-NHSO₂R') | High |
| Thiol | R-SH | Thiosulfonate (R-SSO₂R') | Very High |
| Alcohol | R-OH | Sulfonate Ester (R-OSO₂R') | Moderate to Low |
| Phenol | Ar-OH | Sulfonate Ester (Ar-OSO₂R') | Moderate to Low |
Note: R' represents the 2-(1-Naphthyl)ethane group.
Comparison with Alternative Sulfonylating Agents
The reactivity and selectivity of this compound can be benchmarked against other common sulfonylating agents.
Table 2: Comparison of Common Sulfonylating Agents
| Reagent | Structure | Key Features |
| This compound | Naphthyl-CH₂CH₂-SO₂Cl | - Naphthyl group provides a bulky, hydrophobic moiety. - Ethylene spacer may influence steric hindrance around the sulfonyl group. |
| Tosyl Chloride (TsCl) | p-Tolyl-SO₂Cl | - Widely used and well-characterized. - Aromatic ring provides electronic stabilization. |
| Mesyl Chloride (MsCl) | CH₃-SO₂Cl | - Small and less sterically hindered. - Generally more reactive than aromatic sulfonyl chlorides. |
| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | - Forms highly fluorescent sulfonamides, useful for labeling. - Reactivity is comparable to other aromatic sulfonyl chlorides. |
The bulky naphthylethyl group in this compound might introduce steric hindrance that could modulate its reactivity compared to the less hindered mesyl chloride or even tosyl chloride. This could potentially lead to enhanced selectivity for less sterically hindered nucleophiles.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a competitive reaction experiment can be performed.
Protocol 1: Competitive Reaction of this compound with an Amino Alcohol
This experiment will determine the relative reactivity towards an amine and a hydroxyl group within the same molecule.
Materials:
-
This compound
-
An amino alcohol (e.g., 4-aminophenol or ethanolamine)
-
A non-nucleophilic base (e.g., 2,6-lutidine or proton sponge)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Internal standard for HPLC analysis (e.g., naphthalene)
-
Quenching agent (e.g., a primary amine like butylamine in excess)
-
HPLC grade solvents for analysis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino alcohol (1.0 eq) and the non-nucleophilic base (1.1 eq) in the anhydrous solvent.
-
Initiation: To the stirred solution at a controlled temperature (e.g., 0 °C), add a solution of this compound (0.9 eq) in the same solvent dropwise over a period of 10 minutes. The use of a slight excess of the bifunctional nucleophile ensures that the sulfonyl chloride is the limiting reagent.
-
Reaction Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a solution of the quenching agent and the internal standard. The excess quenching agent will react with any remaining this compound, stopping the reaction.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting materials and the formed sulfonamide and sulfonate ester products.
Data Analysis:
By plotting the concentration of the products over time, the initial reaction rates for the formation of the sulfonamide and the sulfonate ester can be determined. The ratio of these rates will provide a quantitative measure of the chemoselectivity of this compound for the amine versus the hydroxyl group.
Protocol 2: HPLC Method for Product Quantification
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
Detection:
-
Monitor the elution profile at a wavelength where all components (starting materials, products, and internal standard) have significant absorbance (e.g., 280 nm, due to the naphthyl group).
Quantification:
-
Generate calibration curves for the starting amino alcohol, the sulfonamide product, and the sulfonate ester product using authentic standards to accurately determine their concentrations in the reaction aliquots. The concentration of each analyte is calculated relative to the internal standard.
Visualizations
Logical Relationship of Reactivity
Caption: Predicted reactivity of this compound.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining cross-reactivity.
Disclaimer: The information provided on the cross-reactivity of this compound is based on established chemical principles and is for guidance purposes. Specific experimental validation as outlined in the provided protocols is necessary to determine the precise reactivity and selectivity of this compound under defined conditions.
A Comparative Guide to Sulfonyl Chloride Derivatizing Agents for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering unparalleled precision in the separation and quantification of a vast array of compounds. However, many analytes of interest, particularly those containing primary and secondary amine or phenolic hydroxyl groups, lack a native chromophore or fluorophore, rendering them challenging to detect with standard UV-Vis or fluorescence detectors. Pre-column derivatization with sulfonyl chloride reagents is a robust and widely adopted strategy to overcome this limitation. This chemical modification introduces a strongly UV-absorbing or fluorescent tag to the analyte, significantly enhancing detection sensitivity and improving chromatographic separation.
This guide provides a comprehensive literature review and objective comparison of commonly used sulfonyl chloride derivatizing agents for HPLC. We will delve into their reactivity, the stability of their derivatives, and their performance characteristics, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the practical application of these techniques in your laboratory.
Principles of Sulfonyl Chloride Derivatization
The derivatization reaction with sulfonyl chlorides is a nucleophilic substitution where the nucleophilic group of the analyte (e.g., the lone pair of electrons on the nitrogen of an amine) attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide (from amines) or sulfonate ester (from phenols) and the elimination of hydrochloric acid. The reaction is typically carried out under alkaline conditions to ensure the analyte's nucleophilic group is deprotonated and thus more reactive.
Comparison of Common Sulfonyl Chloride Derivatizing Agents
Several sulfonyl chloride reagents have been developed and are widely used in HPLC applications. The choice of the most suitable agent depends on the specific analyte, the desired sensitivity, and the available detection instrumentation. This section compares the performance of four prominent sulfonyl chloride derivatizing agents: Dansyl Chloride, Dabsyl Chloride, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), and Tosyl Chloride.
Performance Characteristics
The following table summarizes the key performance characteristics of these derivatizing agents based on data from various studies. This allows for a direct comparison to aid in the selection of the most appropriate reagent for your analytical needs.
| Feature | Dansyl Chloride | Dabsyl Chloride | NBD-Cl | Tosyl Chloride |
| Target Functional Groups | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary & Secondary Amines, Thiols | Primary & Secondary Amines, Alcohols, Phenols |
| Detection Method | UV, Fluorescence | Visible | UV, Fluorescence | UV |
| UV λmax | ~254 nm, ~335 nm | ~436-465 nm[1][2] | ~465-470 nm[3] | ~230 nm |
| Fluorescence (Ex/Em) | ~335 nm / ~520 nm[4][5] | N/A | ~465 nm / ~535 nm[6][7] | N/A |
| Derivative Stability | High, stable to acid hydrolysis[8] | Very High, stable for at least a month at room temperature[1][8][9][10] | Stable[6][11] | Moderate to High |
| Typical Reaction Time | 30-60 min[12] | 10-30 min[1][4] | 20-60 min | 30-60 min |
| Typical Reaction Temp. | 37-80°C[12] | 60-70°C[1][4] | 50-70°C | Room Temp. to 60°C |
| Typical Reaction pH | 9.5-10.5[12] | 8.5-9.5[1][4] | 8.0-10.0[3] | 8.0-11.0 |
| Linearity Range | 0.05 - 0.5 mmol/L[5] | 10 - 250 µM[2][8] | 0.5 - 3.0 µg/mL[6] | Varies by analyte |
| LOD | Low pmol to fmol range[8] | Low pmol to fmol range[8][9] | 0.01 - 0.095 µg/mL[6][13] | Generally higher than fluorescent agents |
| LOQ | Low to mid pmol range[9] | Low to mid pmol range[9] | 0.03 - 0.143 µg/mL[6][13] | Varies by analyte |
In-depth Look at Key Derivatizing Agents
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is one of the most widely used derivatizing agents for primary and secondary amines, as well as phenols.[4] Its derivatives are highly fluorescent and also possess strong UV absorbance, offering flexibility in detection methods.[12] The resulting dansylated amino acids are more hydrophobic, which enhances their retention and separation on reversed-phase HPLC columns, allowing for quantification in the picomole range.[12]
Dabsyl Chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride)
Dabsyl chloride is another popular reagent that reacts with primary and secondary amino groups to form stable, colored dabsyl-amino acid derivatives.[1] A significant advantage of dabsyl chloride is the exceptional stability of its derivatives, which can be stable for at least a month at room temperature.[1][8][9][10] These derivatives are detected in the visible wavelength range (around 465 nm), which minimizes interference from other UV-absorbing compounds present in complex biological samples.[1]
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
NBD-Cl is a fluorogenic and chromogenic reagent used for the analysis of primary and secondary amines and thiols.[6] It is particularly noted for being more stable in aqueous solutions compared to dansyl chloride.[6] The reaction of NBD-Cl with amines results in highly fluorescent and intensely colored derivatives, significantly enhancing detection limits.[3]
Tosyl Chloride (p-Toluenesulfonyl chloride)
Tosyl chloride is a versatile derivatizing agent that reacts with primary and secondary amines, as well as alcohols and phenols. While its derivatives are not fluorescent, they exhibit strong UV absorbance, making it a suitable reagent for laboratories equipped with UV detectors. It is often employed in the analysis of biogenic amines in food and beverage samples.
Experimental Protocols
Detailed methodologies for the derivatization of amino acids using Dansyl Chloride, Dabsyl Chloride, and NBD-Cl are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and available instrumentation.
Dansyl Chloride Derivatization Protocol for Amino Acids
This protocol outlines a general procedure for the pre-column derivatization of amino acids with dansyl chloride for HPLC analysis.[12]
Reagents and Materials:
-
Amino Acid Standards or Sample Hydrolysate
-
Dansyl Chloride Solution (50 mM in acetonitrile, prepare fresh and store in the dark)
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)
-
Quenching Solution (10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water)
-
HPLC Grade Acetonitrile and Water
Procedure:
-
In a microcentrifuge tube, add 25 µL of the sample or standard solution.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes. The incubation should be performed in the dark to prevent photodegradation of the dansyl group.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction and consume excess dansyl chloride, add 10-20 µL of the Quenching Solution. Vortex and let it stand at room temperature for 5 minutes.
-
Centrifuge the mixture to pellet any precipitate.
-
The supernatant is ready for HPLC analysis.
Dabsyl Chloride Derivatization Protocol for Amino Acids
This protocol provides a general procedure for the pre-column derivatization of amino acids with dabsyl chloride.[1][9]
Reagents and Materials:
-
Amino Acid Standards or Sample Hydrolysate
-
Dabsyl Chloride Solution (2.5 mg/mL in acetone, prepare fresh daily and protect from light)
-
Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.0)
-
HPLC Grade Acetonitrile and Acetone
Procedure:
-
To 50 µL of the deproteinized sample supernatant or amino acid standard, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 150 µL of dabsyl chloride solution (2.5 mg/mL in acetone).
-
Vortex the mixture and incubate at 70°C for 15 minutes in a heating block or water bath.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase for HPLC.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
NBD-Cl Derivatization Protocol for Amino Acids
This protocol describes a general procedure for the pre-column derivatization of amino acids with NBD-Cl.[3]
Reagents and Materials:
-
Amino Acid Standards or Sample Solution
-
NBD-Cl Solution (5 mM in methanol or acetonitrile)
-
Derivatization Buffer (0.1 M Borate Buffer, pH 9.0)
-
Stopping Reagent (0.1 M HCl)
-
HPLC Grade Methanol, Acetonitrile, and Water
Procedure:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.
-
Add 200 µL of the 0.1 M borate buffer (pH 9.0) and vortex briefly.
-
Add 200 µL of the 5 mM NBD-Cl solution to the tube and vortex thoroughly.
-
Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the tube to room temperature.
-
Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the buffer.
-
Vortex the mixture.
-
The derivatized sample is now ready for injection into an HPLC system.
Visualizing the Derivatization Workflow
To better illustrate the experimental process, the following diagrams generated using Graphviz (DOT language) outline the key steps in the derivatization and analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jascoinc.com [jascoinc.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(1-Naphthyl)ethanesulfonyl Chloride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-(1-Naphthyl)ethanesulfonyl Chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide is intended for researchers, scientists, and professionals in drug development who handle this compound. Adherence to these procedures is critical due to the hazardous nature of the compound.
Hazard Profile and Safety Summary
This compound is a corrosive compound that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[1][2] | P501: Dispose of contents/container to an approved waste disposal plant. |
| Corrosive to Metals (Category 1) | H290: May be corrosive to metals.[1][2] | P234: Keep only in original container. |
| Serious Eye Damage/Irritation (Category 1) | H314: Causes severe skin burns and eye damage.[2] | P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |
Detailed Disposal Protocol
The disposal of this compound and its contaminated containers is classified as hazardous waste disposal. Follow these steps meticulously to ensure safe and compliant disposal.
1. Personal Protective Equipment (PPE):
-
Before beginning any disposal procedure, ensure you are wearing appropriate PPE.
-
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Protective clothing.
-
Chemical safety goggles and a face shield.
-
2. Handling of Spills:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Absorb the spilled material with an inert absorbent material such as sand, silica gel, acid binder, or universal binder.[3][4]
-
Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3][4]
3. Waste Collection and Storage:
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated hazardous waste container.
-
The container must be clearly labeled with the chemical name and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.
4. Final Disposal:
-
All waste must be disposed of through an approved and licensed hazardous waste disposal company.[3][4][5]
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
